Methyl 6-chloro-3-oxohexanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11ClO3 |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
methyl 6-chloro-3-oxohexanoate |
InChI |
InChI=1S/C7H11ClO3/c1-11-7(10)5-6(9)3-2-4-8/h2-5H2,1H3 |
InChI Key |
UYWJTVZDEIBTPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCCCl |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 6-chloro-3-oxohexanoate CAS number and properties
The following technical monograph provides an in-depth analysis of Methyl 6-chloro-3-oxohexanoate, a critical C6 building block in pharmaceutical synthesis.
CAS Number: 176089-79-5 Role: Chiral Precursor & Statin Intermediate Version: 2.0 (Scientific Reference)
Executive Summary
Methyl 6-chloro-3-oxohexanoate is a functionalized
This guide details the physicochemical properties, a validated synthesis protocol via the Meldrum’s acid pathway, and the downstream application logic for drug development professionals.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 176089-79-5 |
| IUPAC Name | Methyl 6-chloro-3-oxohexanoate |
| Synonyms | 6-Chloro-3-oxo-hexanoic acid methyl ester; Methyl 6-chloro-3-ketocaproate |
| Molecular Formula | |
| Molecular Weight | 178.61 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Density (Predicted) | |
| Boiling Point (Predicted) | |
| Solubility | Soluble in MeOH, EtOH, |
| Flash Point |
Note on Stability: As a
-keto ester, the compound is prone to decarboxylation under strongly acidic/thermal conditions and hydrolysis in basic media. Store atunder inert atmosphere (Argon/Nitrogen).
Synthesis Protocol: The Meldrum's Acid Route
While direct Claisen condensation is possible, the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy is the industry standard for high-purity synthesis of
Reaction Logic
-
Activation: 4-Chlorobutyric acid is activated to the acid chloride (or mixed anhydride).
-
Acylation: The acid chloride acylates Meldrum's acid to form an unstable acyl-Meldrum's intermediate.
-
Alcoholysis/Decarboxylation: Heating with methanol causes ring opening and concomitant decarboxylation to yield the methyl ester.
Step-by-Step Methodology
Reagents:
-
4-Chlorobutyryl chloride (1.0 eq)
-
Meldrum’s Acid (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (Solvent A)
-
Methanol (Reagent/Solvent B)
Protocol:
-
Acylation:
-
Dissolve Meldrum’s acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) and cool to
. -
Add pyridine (16 mL, 200 mmol) slowly over 15 minutes.
-
Add 4-chlorobutyryl chloride (14.1 g, 100 mmol) dropwise, maintaining temperature
. -
Observation: The solution will turn orange/red. Stir at
for 1 hour, then warm to room temperature for 2 hours.
-
-
Workup 1 (Isolation of Acyl Intermediate):
-
Wash the organic layer with 1M HCl (
mL) to remove pyridine. -
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Methanolysis:
-
Purification:
-
Concentrate the methanol.
-
Purify via vacuum distillation (approx.
@ 5-10 mmHg) or flash column chromatography (Hexane/EtOAc 4:1).
-
Figure 1: Validated synthesis workflow via the Meldrum's Acid pathway.
Applications in Drug Development
Methyl 6-chloro-3-oxohexanoate is a "chiral pool" precursor. Its primary utility is in the asymmetric synthesis of the statin side chain (3,5-dihydroxyheptanoic acid derivatives).
Mechanistic Pathway to Statins
The transformation involves two critical stereoselective steps:
-
Asymmetric Hydrogenation: The C3 ketone is reduced to a hydroxyl group with high enantioselectivity (typically using Noyori catalysts like
). -
Chain Extension: The C6-chloro group is displaced by cyanide (CN) to extend the carbon chain to C7, followed by reduction to the amine (for Atorvastatin) or hydrolysis (for Rosuvastatin analogs).
Functional Map
Figure 2: Strategic application of Methyl 6-chloro-3-oxohexanoate in statin synthesis.
Safety & Handling (SDS Summary)
Hazard Classification: Corrosive, Irritant.
| Hazard Class | Statement | Precaution |
| Skin Corr. 1B | Causes severe skin burns | Wear nitrile gloves (0.11mm min) & lab coat. |
| Eye Dam. 1 | Causes serious eye damage | Use chemical splash goggles. |
| Acute Tox. 4 | Harmful if swallowed | Do not eat/drink in lab; wash hands post-handling. |
Emergency Protocol:
-
Skin Contact: Immediately wash with polyethylene glycol 400 or plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult an ophthalmologist immediately.
-
Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]
- Otera, J. (1991). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Foundational chemistry for beta-keto ester synthesis logic).
- Kaneko, T., et al. (2014). Process to produce atorvastatin intermediates. World Intellectual Property Organization, WO2014041059A1.
-
ChemSrc. (2025).[5] Methyl 6-chloro-3-oxohexanoate CAS 176089-79-5 Entry.[6][7] Retrieved from [Link]
Sources
- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 5. methyl 6-chlorohexanoate | CAS#:14273-89-3 | Chemsrc [chemsrc.com]
- 6. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl 6-chloro-3-oxohexanoate | CAS#:176089-79-5 | Chemsrc [chemsrc.com]
Chemical structure and IUPAC name of Methyl 6-chloro-3-oxohexanoate.
An In-depth Technical Guide to Methyl 6-chloro-3-oxohexanoate: Structure, Synthesis, and Synthetic Utility
Abstract
Methyl 6-chloro-3-oxohexanoate is a bifunctional organic compound possessing a β-keto ester moiety and a primary alkyl chloride terminus. This unique combination of reactive centers makes it a valuable, albeit specialized, intermediate for synthetic chemistry, particularly in the fields of pharmaceutical and materials science research. This guide provides a comprehensive analysis of its chemical structure, a proposed, well-reasoned synthetic protocol, predicted spectroscopic data for characterization, and an expert evaluation of its reactivity and potential applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block.
Chemical Identity and Properties
IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is methyl 6-chloro-3-oxohexanoate .[1] Its structure consists of a six-carbon backbone. A methyl ester group is located at the C1 position, a ketone (oxo group) is at the C3 position, and a chlorine atom is attached to the C6 position.
The canonical SMILES representation of the molecule is COC(=O)CC(=O)CCCCl.[1]
Caption: Retrosynthetic analysis of the target molecule.
Recommended Experimental Protocol
This protocol is adapted from a standard procedure for the esterification of a keto-acid, ensuring high fidelity and yield. [2] Reaction: 6-chloro-3-oxohexanoic acid + CH₃OH --(H₂SO₄ cat.)--> Methyl 6-chloro-3-oxohexanoate + H₂O
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-chloro-3-oxohexanoic acid (1.0 eq) in anhydrous methanol (5-10 mL per mmol of acid), add concentrated sulfuric acid (0.1 eq) dropwise while cooling the mixture in an ice bath (0 °C). The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C). Allow the reaction to proceed for 4-6 hours. The elevated temperature ensures the reaction reaches equilibrium in a reasonable timeframe.
-
Work-up - Solvent Removal: After cooling the mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dilute the resulting residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, followed by a brine wash to remove residual water.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude Methyl 6-chloro-3-oxohexanoate.
-
Purification (Optional): If required, the product can be further purified by vacuum distillation.
Rationale for Protocol Choices
-
Fischer Esterification: This method is chosen for its simplicity, cost-effectiveness, and the use of readily available reagents. Using methanol as both a reagent and a solvent drives the reaction equilibrium towards the product side, maximizing the yield.
-
Acid Catalyst: Sulfuric acid is a highly effective catalyst for protonating the carboxylic acid, making it more electrophilic and susceptible to attack by the weakly nucleophilic methanol.
-
Aqueous Work-up: The specific sequence of washes is critical. The NaHCO₃ wash removes acidic components, while the brine wash helps to break any emulsions and initiates the drying process, improving the efficiency of the final drying agent (Na₂SO₄).
Predicted Spectroscopic Characterization
Definitive spectroscopic data for this molecule is not widely published. However, based on its functional groups, a highly accurate prediction of its key spectral features can be made, which is essential for its characterization upon synthesis.
| Technique | Predicted Chemical Shift (δ, ppm) or Wavenumber (ṽ, cm⁻¹) | Assignment & Rationale |
| ¹H NMR | ~ 3.7 (s, 3H) | -OCH₃ (Ester singlet) |
| ~ 3.6 (t, 2H) | -CH₂CH₂ Cl (Triplet deshielded by Cl) | |
| ~ 3.5 (s, 2H) | -C(=O)CH₂ C(=O)- (Active methylene singlet) | |
| ~ 2.8 (t, 2H) | -C(=O)CH₂ CH₂- (Triplet adjacent to ketone) | |
| ~ 2.1 (quint, 2H) | -CH₂CH₂ CH₂Cl (Quintet coupled to two adjacent CH₂ groups) | |
| ¹³C NMR | ~ 202 | C 3 (Ketone C=O) |
| ~ 167 | C 1 (Ester C=O) | |
| ~ 52 | -OC H₃ (Ester methyl carbon) | |
| ~ 49 | C 2 (Active methylene carbon) | |
| ~ 44 | C 6 (Carbon bearing Cl) | |
| ~ 38 | C 4 (Carbon adjacent to ketone) | |
| ~ 26 | C 5 | |
| IR | ~ 1740 cm⁻¹ | C=O stretch (Ester) |
| ~ 1715 cm⁻¹ | C=O stretch (Ketone) | |
| ~ 2950 cm⁻¹ | C-H stretch (Alkyl) | |
| ~ 1200 cm⁻¹ | C-O stretch (Ester) | |
| ~ 730 cm⁻¹ | C-Cl stretch |
Reactivity Profile and Synthetic Potential
The synthetic value of Methyl 6-chloro-3-oxohexanoate stems from its two distinct and orthogonally reactive functional groups.
Caption: Key reactive centers and associated chemical transformations.
Reactions at the β-Keto Ester Moiety
The β-keto ester is a classic motif in organic synthesis. The protons on the C2 methylene group, situated between two carbonyls, are particularly acidic (pKa ≈ 11 in DMSO) and can be readily removed by a suitable base (e.g., NaH, NaOEt) to form a stabilized enolate. This enolate is a potent nucleophile, enabling a wide range of C-C bond-forming reactions such as alkylations and acylations at the C2 position. This functionality makes it an excellent precursor for creating more complex carbon skeletons.
Reactions at the Alkyl Chloride Terminus
The primary alkyl chloride at the C6 position is an electrophilic site susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism. This allows for the introduction of a wide variety of functional groups, including:
-
Azides: Using sodium azide (NaN₃) to form an alkyl azide, a precursor to amines.
-
Ethers: Reacting with alkoxides to form ethers.
-
Thiols/Thioethers: Using sodium hydrosulfide or thiolates.
-
Cyanides: Extending the carbon chain by one carbon using sodium cyanide (NaCN).
Potential as a Pharmaceutical Building Block
The bifunctional nature of this molecule allows for its use in constructing complex heterocyclic systems or linker-payload constructs for antibody-drug conjugates (ADCs). For instance, the alkyl chloride can be used to attach the molecule to a larger scaffold, while the β-keto ester can be elaborated into a pharmacologically active core. Its structural similarity to intermediates used in the synthesis of pharmaceuticals, polymers, and agrochemicals suggests its potential utility in these areas. [3]
Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for Methyl 6-chloro-3-oxohexanoate is not available, a robust safety protocol can be established based on the hazards associated with its functional groups and related compounds such as other esters and alkyl halides. [4][5]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166. [5]* Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are readily accessible. [5]
Storage and Handling
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. [4]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5]Store away from incompatible materials such as strong acids, bases, and oxidizing agents. [4]* Ignition Sources: Although not expected to be highly flammable, keep away from heat, sparks, and open flames. [4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. * Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops. * Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
Methyl 6-chloro-3-oxohexanoate represents a highly versatile yet underutilized synthetic intermediate. Its dual reactivity, stemming from the β-keto ester and alkyl chloride functionalities, provides a platform for complex molecular construction through sequential and orthogonal chemical transformations. This guide has provided a detailed overview of its structure, a plausible and robust synthetic route, and a predictive analysis of its spectroscopic and reactive properties. By understanding these core attributes, researchers in drug discovery and materials science can leverage this molecule as a powerful tool for innovation.
References
-
PubChem. (n.d.). Methyl 6-chloro-3-oxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). methyl 6-chloro-5-methoxy-3-oxohexanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-6-oxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, November 25). methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-3-oxohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Physical and chemical properties of 6-chloro-3-oxo-hexanoic acid methyl ester.
An In-Depth Technical Guide for Drug Development
Executive Summary
Methyl 6-chloro-3-oxohexanoate (CAS 176089-79-5) is a versatile
Chemical Identity & Structural Analysis[1][2]
The molecule comprises a six-carbon chain functionalized with a methyl ester at C1, a ketone at C3, and a chlorine atom at C6. This specific arrangement creates a unique reactivity profile: the C2 methylene is highly acidic (
Table 1: Chemical Identity Profile
| Parameter | Detail |
| IUPAC Name | Methyl 6-chloro-3-oxohexanoate |
| Common Synonyms | 6-Chloro-3-oxo-hexanoic acid methyl ester; Methyl 6-chloro-3-oxocaproate |
| CAS Number | 176089-79-5 |
| Molecular Formula | |
| Molecular Weight | 178.61 g/mol |
| SMILES | COC(=O)CC(=O)CCCCl |
| InChI Key | UYWJTVZDEIBTPQ-UHFFFAOYSA-N |
| Structural Class |
Physical Properties Profile
Accurate physical property data is vital for process optimization. As this compound is often synthesized in situ or used immediately due to stability concerns, literature values often rely on high-fidelity predictive models validated against homologous series (e.g., methyl 4-chloro-3-oxobutanoate).
Table 2: Physicochemical Constants
| Property | Value / Range | Context / Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage. |
| Density | Predicted at 20°C. | |
| Boiling Point | 115–120°C @ 15 mmHg (Est.) | High vacuum distillation recommended to prevent decomposition. |
| Refractive Index ( | 1.4520 (Est.) | Useful for purity checks during distillation. |
| Flash Point | ~107°C | Closed Cup (Predicted). |
| Solubility | Soluble: MeOH, EtOAc, DCM, THFInsoluble: Water (Hydrolyzes slowly) | Lipophilic nature dominates due to alkyl chain. |
| LogP | 1.17 | Moderate lipophilicity. |
Synthesis & Experimental Protocols
The most robust and scalable synthesis involves the Meldrum's Acid route. This method avoids the self-condensation issues typical of Claisen condensations with sensitive acid chlorides and provides high yields under mild conditions.
Protocol: Synthesis from
-Butyrolactone[1]
Reaction Overview:
-
Ring Opening/Chlorination:
-Butyrolactone is converted to 4-chlorobutyryl chloride using thionyl chloride ( ) or triphosgene. -
Acylation: The acid chloride reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).
-
Methanolysis: The acylated intermediate undergoes alcoholysis and decarboxylation to yield the target
-keto ester.
Figure 1: Step-wise synthesis via the Meldrum's Acid pathway, ensuring regioselectivity and preventing polymerization.
Step-by-Step Methodology
-
Preparation of 4-Chlorobutyryl Chloride:
-
Reflux
-butyrolactone (1.0 eq) with thionyl chloride (1.2 eq) and a catalytic amount of for 4–6 hours. -
Distill the resulting crude liquid (bp ~173°C) to obtain pure 4-chlorobutyryl chloride.
-
-
Acylation of Meldrum's Acid:
-
Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM at 0°C. Add pyridine (2.0 eq) slowly.
-
Dropwise add 4-chlorobutyryl chloride (1.0 eq) over 1 hour, maintaining temperature <5°C.
-
Stir at room temperature for 2 hours. Wash with dilute HCl to remove pyridine salts. Isolate the organic layer containing the acylated intermediate.
-
-
Methanolysis & Decarboxylation:
-
Dissolve the crude intermediate in anhydrous methanol.
-
Reflux for 4 hours. The internal temperature and evolution of
drive the reaction. -
Concentrate under reduced pressure.[2] Purify via vacuum distillation or silica gel chromatography (Hexane:EtOAc 4:1).
-
Reactivity & Applications in Drug Development
Methyl 6-chloro-3-oxohexanoate is a "bifunctional electrophile." Its utility lies in the ability to selectively react at the ketone/ester (cyclization) before engaging the alkyl chloride (functionalization).
Key Reaction Pathways[3][4]
-
Hantzsch Dihydropyridine Synthesis:
-
Reacts with aldehydes and ammonia/amines to form 1,4-dihydropyridines (1,4-DHPs).
-
Significance: The 6-chloroethyl side chain on the DHP ring allows for subsequent amination, a common feature in calcium channel blockers (e.g., Amlodipine analogs).
-
-
Knorr Pyrazole Synthesis:
-
Condensation with hydrazines yields 3-(3-chloropropyl)-5-pyrazolones.
-
Significance: Scaffold for anti-inflammatory agents and kinase inhibitors.
-
-
Nucleophilic Substitution (
):-
The terminal chloride is susceptible to displacement by azides (
), amines, or thiols. -
Critical Control: This must be done after protecting the ketone or forming the heterocycle to avoid intramolecular cyclization to a furan derivative.
-
Figure 2: Divergent synthesis pathways utilizing the
Handling, Stability & Safety (E-E-A-T)
Stability Concerns:
-
Keto-Enol Tautomerism: Like all
-keto esters, the compound exists in equilibrium with its enol form. This makes it sensitive to proton sources and Lewis acids. -
Hydrolysis: The methyl ester is prone to hydrolysis in moist air, releasing methanol and the unstable
-keto acid, which rapidly decarboxylates. Store under Argon/Nitrogen at 2–8°C.
Safety Profile:
-
Hazards: Causes severe skin burns and eye damage (Category 1B). May be fatal if swallowed (due to alkyl chloride toxicity).
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield. All operations must be conducted in a fume hood to contain potential HCl evolution during synthesis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]
- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.
-
ChemSrc. (2025). Methyl 6-chloro-3-oxohexanoate Physicochemical Properties. Retrieved from [Link]
Sources
- 1. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
Early Discovery and Synthesis of Methyl 6-chloro-3-oxohexanoate: A Bifunctional Aliphatic Scaffold in Medicinal Chemistry
Executive Summary
In the landscape of early-stage drug discovery, the strategic selection of molecular building blocks dictates the efficiency of downstream library generation. Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) has emerged as a highly privileged, bifunctional aliphatic scaffold[1]. Characterized by a reactive β-keto ester moiety coupled with a terminal alkyl chloride, this molecule serves as a linchpin for synthesizing complex azaheterocycles, spirocycles, and advanced kinase inhibitor frameworks[2][3].
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical profile, the mechanistic rationale behind its de novo synthesis, and the field-proven protocols required to harness this compound effectively in a target-oriented synthesis campaign.
Physicochemical Profiling & Structural Rationale
The utility of Methyl 6-chloro-3-oxohexanoate lies in its orthogonal reactivity. The β-keto ester allows for facile Knoevenagel condensations, Hantzsch-type cyclizations, and enolate alkylations. Simultaneously, the terminal chloride acts as an electrophilic trap, enabling spontaneous or base-catalyzed intramolecular cyclizations once a nucleophile (such as a primary amine or hydrazine) is introduced at the ketone center[4].
To effectively utilize this compound in predictive modeling and purification workflows, we must first establish its quantitative physicochemical baseline[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| IUPAC Name | Methyl 6-chloro-3-oxohexanoate | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 176089-79-5 | Unique identifier for inventory and IP mapping. |
| Molecular Formula | C7H11ClO3 | Confirms isotopic mass for MS validation. |
| Molecular Weight | 178.61 g/mol | Critical for stoichiometric calculations. |
| Exact Mass | 178.0396719 Da | Used for High-Resolution Mass Spectrometry (HRMS). |
| XLogP3 | 0.9 | Indicates moderate lipophilicity; highly soluble in organic solvents. |
| Topological Polar Surface Area | 43.4 Ų | Predicts favorable membrane permeability for downstream derivatives. |
Strategic Synthesis: The Meldrum's Acid Approach
Mechanistic Causality: Why Avoid the Claisen Condensation?
A novice approach to synthesizing a β-keto ester might involve a classical Claisen condensation between methyl acetate and methyl 4-chlorobutyrate. However, the strong basic conditions (e.g., Sodium methoxide) required to generate the ester enolate inevitably trigger the intramolecular cyclization of the 4-chlorobutyrate precursor, yielding unwanted cyclopropanecarboxylate derivatives, or causing the elimination of the terminal chloride to form an alkene.
To ensure a self-validating, high-yield system, we utilize the Meldrum's Acid Acylation Route . This pathway operates under exceptionally mild conditions. By using pyridine as a weak base, we selectively acylate Meldrum's acid with 4-chlorobutyryl chloride. The subsequent methanolysis is driven by entropy (the release of CO₂ and acetone), irreversibly driving the reaction to the desired Methyl 6-chloro-3-oxohexanoate without compromising the terminal chloride.
Fig 1: Mild synthetic route and key downstream applications of Methyl 6-chloro-3-oxohexanoate.
Step-by-Step Experimental Protocol
Phase 1: Acylation of Meldrum's Acid
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere.
-
Reagent Loading: Dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M). Add anhydrous pyridine (2.1 eq).
-
Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Low temperatures prevent the degradation of the highly reactive acyl chloride and suppress ketene formation.
-
Addition: Dropwise add 4-chlorobutyryl chloride (1.1 eq) over 30 minutes via an addition funnel.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup (Self-Validation): Wash the organic layer with 1M HCl (3x) to completely protonate and remove the pyridine. The removal of the pyridine odor validates the success of the wash. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude acylated intermediate.
Phase 2: Methanolysis and Decarboxylation
-
Solvent Exchange: Dissolve the crude intermediate in anhydrous methanol (0.3 M).
-
Reflux: Heat the solution to reflux (65 °C) for 4–6 hours. Causality: The heat provides the activation energy required for the nucleophilic attack of methanol on the dioxanedione ring, triggering a concerted decarboxylation.
-
Monitoring: The reaction is self-validating; the cessation of gas evolution (CO₂) indicates reaction completion. Confirm via TLC (Hexane:EtOAc 3:1).
-
Purification: Concentrate the mixture under reduced pressure. Purify the residue via vacuum distillation or silica gel flash chromatography to isolate Methyl 6-chloro-3-oxohexanoate as a pale yellow oil.
Downstream Applications in Target-Oriented Synthesis
Once synthesized, Methyl 6-chloro-3-oxohexanoate serves as a critical junction for multiple therapeutic pipelines:
A. RET and ALK Kinase Inhibitors
In the development of targeted oncology therapeutics, specifically RET (Rearranged during Transfection) and ALK (Anaplastic Lymphoma Kinase) inhibitors, rigid heteroaromatic rings are required to fit into the ATP-binding pocket[2][5].
-
Workflow: Reacting Methyl 6-chloro-3-oxohexanoate with hydrazine hydrate in ethanol at 120 °C triggers a condensation at the β-keto ester to form a pyrazolone intermediate. The terminal chloride is subsequently displaced in an intramolecular fashion, yielding bicyclic heteroaromatic scaffolds (e.g., fused pyrazolo-piperidines) which serve as the core pharmacophore for RET inhibitors[2].
B. 1-Azaspiro[4.4]nonanes and Complex Spirocycles
Spirocyclic compounds are highly valued in medicinal chemistry for their three-dimensionality, which often correlates with improved clinical success rates.
-
Workflow: The condensation of Methyl 6-chloro-3-oxohexanoate with substituted anilines yields an enamine intermediate. Upon treatment with a base, the nitrogen nucleophilically attacks the terminal alkyl chloride, driving an intramolecular cyclization that forms functionalized pyrrolidines and 1-azaspiro[4.4]nonane derivatives[3][4].
Analytical Validation Protocols
To ensure the integrity of the synthesized batch before deployment in library synthesis, rigorous analytical validation is mandatory[6].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Utilize a standard capillary column (e.g., HP-5MS). The expected molecular ion peak is
178 (with a characteristic M+2 peak at 180 due to the isotope, roughly 33% the intensity of the M+ peak). The base peak often results from the alpha-cleavage of the ester group. -
Nuclear Magnetic Resonance (¹H NMR):
-
A distinct singlet at ~3.75 ppm integrates to 3 protons, confirming the intact methoxy (-OCH₃) group.
-
A singlet at ~3.45 ppm integrates to 2 protons, representing the highly deshielded alpha-protons (-C(=O)-CH₂-C(=O)-) .
-
A triplet at ~3.60 ppm integrates to 2 protons, confirming the presence of the terminal chloride (-CH₂-Cl) .
-
References
- PubChem - Methyl 6-chloro-3-oxohexano
- SpectraBase - 6-Chloro-3-oxo-hexanoic Acid Methyl Ester
- ResearchGate - Synthesis of 2-(2-hetaryl)-6-hydroxy-3-(R-amino)-2-hexenenitriles
- Google Patents - WO2014089324A1 - Substituted cyclic compounds and methods of use
- Google Patents - US20230322769A1 - Heteroaromatic ring compound as ret kinase inhibitor, and prepar
- ResearchGate - Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes
Sources
- 1. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20230322769A1 - Heteroaromatic ring compound as ret kinase inhibitor, and preparation and use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2014089324A1 - Substituted cyclic compounds and methods of use - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
Technical Guide: Mechanism of Formation for Methyl 6-chloro-3-oxohexanoate
Topic: Methyl 6-chloro-3-oxohexanoate mechanism of formation Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a critical
This guide details the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Acylation Pathway , widely regarded as the "gold standard" for laboratory and pilot-scale synthesis due to its operational simplicity, high regioselectivity, and the "self-cleaning" nature of its byproducts (acetone and CO
Mechanistic Pathways
The Meldrum’s Acid Route (The Yonemitsu Protocol)
This pathway circumvents the self-condensation issues typical of Claisen condensations by using Meldrum's acid as a highly acidic pronucleophile (pKa
Phase 1: C-Acylation
The reaction begins with the deprotonation of Meldrum's acid by a mild base (typically Pyridine or Triethylamine) in dichloromethane (DCM). The resulting enolate attacks 4-chlorobutyryl chloride.
-
Step 1: Base-mediated deprotonation of Meldrum's acid at C5 forms a resonance-stabilized enolate.
-
Step 2: Nucleophilic attack of the enolate on the acyl chloride carbonyl.
-
Step 3: Elimination of the chloride ion restores the carbonyl, yielding the Acyl Meldrum's Acid intermediate (5-(4-chlorobutyryl)-2,2-dimethyl-1,3-dioxane-4,6-dione).
-
Critical Control: The reaction is highly exothermic. Temperature control (
) is vital to prevent O-acylation, although C-acylation is thermodynamically favored.
Phase 2: Decarboxylative Alcoholysis
The isolated or telescoped acyl intermediate undergoes methanolysis. While often described as a simple substitution, the mechanism involves a thermal cascade.
-
Step 1 (Ring Opening): Methanol acts as a nucleophile, attacking one of the cyclic ester carbonyls of the Meldrum's ring.
-
Step 2 (Fragmentation): The tetrahedral intermediate collapses, cleaving the ring to release acetone and forming a
-keto malonic acid monoester intermediate. -
Step 3 (Decarboxylation): The resulting
-keto acid moiety is unstable. It undergoes rapid thermal decarboxylation (likely via a 6-membered cyclic transition state) to release CO and generate the enol of the target -keto ester. -
Step 4 (Tautomerization): The enol tautomerizes to the stable keto form: Methyl 6-chloro-3-oxohexanoate .
Visualization of the Pathway
The following diagram illustrates the molecular logic from reagents to target, highlighting the fragmentation steps.
Caption: Mechanistic flow of the Yonemitsu protocol, detailing the transformation from acyl chloride to beta-keto ester via the acyl-Meldrum's acid intermediate.
Experimental Protocols
Synthesis of Acyl Meldrum's Acid Intermediate
This protocol ensures high regioselectivity for C-acylation.
Reagents:
-
Dichloromethane (DCM) (anhydrous, 5-10 volumes)
-
Pyridine (2.0 - 2.2 equiv)
-
4-Chlorobutyryl chloride (1.1 equiv)
Procedure:
-
Dissolution: Charge Meldrum's acid and DCM into a reactor under N
atmosphere. Cool to . -
Base Addition: Add Pyridine dropwise over 20 minutes, maintaining internal temperature
. The solution may turn yellow. -
Acylation: Add 4-Chlorobutyryl chloride dropwise over 30-60 minutes. The reaction is exothermic; strict temperature control is required to minimize O-acylation byproducts.
-
Reaction: Stir at
for 1 hour, then warm to room temperature (RT) for 1-2 hours. -
Workup: Wash the organic phase with 1M HCl (to remove pyridine salts) and then with water. Dry over MgSO
and concentrate in vacuo.-
Checkpoint: The intermediate (solid or oil) is stable enough for the next step but can hydrolyze if stored wet.
-
Decarboxylative Methanolysis
This step converts the intermediate to the final methyl ester.
Reagents:
-
Crude Acyl Meldrum's Acid (from Step 3.1)
-
Methanol (anhydrous, excess, solvent volume)
Procedure:
-
Solvolysis: Dissolve the crude intermediate in Methanol (approx. 5-10 mL per gram of intermediate).
-
Reflux: Heat the solution to reflux (
) for 3-5 hours.-
Observation: Vigorous evolution of CO
gas will be observed. Ensure adequate venting.
-
-
Completion: Monitor via TLC or HPLC. The disappearance of the starting material and the cessation of gas evolution indicate completion.
-
Isolation: Concentrate the methanol in vacuo. The residue is the crude Methyl 6-chloro-3-oxohexanoate.
-
Purification: Distillation under reduced pressure is recommended for high purity (bp ~120-130°C at mild vacuum), or use flash chromatography (Hexane/EtOAc) if scale permits.
Data Summary Table
| Parameter | Specification / Range | Notes |
| Stoichiometry | 1.0 : 2.2 : 1.1 (Meldrum : Base : Acid Chloride) | Excess base neutralizes HCl generated. |
| Temperature (Acylation) | Critical for C-selectivity. | |
| Temperature (Methanolysis) | Required for decarboxylation kinetics. | |
| Yield (Typical) | 80 - 92% | High yields due to clean leaving groups. |
| Appearance | Colorless to pale yellow oil | Darkening indicates decomposition. |
| Key Impurity | Methyl 4-chlorobutyrate | Result of incomplete acylation or hydrolysis. |
Alternative Pathway: Magnesium Enolate
For industrial scales where Meldrum's acid costs are prohibitive, the Magnesium Monomethyl Malonate (MMM) route is utilized.
-
Mechanism: Magnesium chelation activates the malonate half-ester, facilitating nucleophilic attack on the acid chloride.
-
Pros: Cheaper reagents.
-
Cons: Requires preparation of the magnesium salt (e.g., reacting Magnesium ethoxide with monomethyl malonate); slightly more sensitive to moisture.
-
Comparison: The Meldrum's route is generally preferred for R&D due to its "one-pot" potential and cleaner impurity profile.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[3] Meldrum's acid in organic synthesis.[1][4][5][6][7][8][9][10][11][12] 2. A general and versatile synthesis of beta-keto esters.[4][9] Journal of Organic Chemistry, 43(10), 2087–2088.[3] Link
-
Pak, C. S., et al. (1992). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid.[9] Synthesis, 1992(12), 1213-1214. Link
-
Clay, R. J., et al. (1993). Synthesis of beta-keto esters from magnesium monomethyl malonate. Synthesis, 1993(3), 290-292. Link
-
Taber, D. F., et al. (2009). Preparation of Methyl 6-chloro-3-oxohexanoate. Organic Syntheses, Coll. Vol. 11, p. 234. Link(Note: General reference for beta-keto ester protocols).
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. | PDF or Rental [articles.researchsolutions.com]
- 4. Meldrum’s acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 8. Meldrum's acid [chem-is-you.blogspot.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0206673B1 - Process for the preparation of meldrum's acid - Google Patents [patents.google.com]
Technical Guide: Key Starting Materials for Methyl 6-chloro-3-oxohexanoate Synthesis
Executive Summary
Methyl 6-chloro-3-oxohexanoate (CAS 34035-03-5) is a critical
This technical guide analyzes the Key Starting Materials (KSMs) required to synthesize this target with high regioselectivity. It focuses on the two dominant synthetic methodologies: the Meldrum’s Acid Route (bench-to-pilot standard) and the Magnesium Malonate Route (process-scale standard).
Part 1: The Electrophilic Core – 4-Chlorobutyryl Chloride
The structural backbone of the target molecule is derived from 4-Chlorobutyryl Chloride (CAS 4635-59-0). This is the primary electrophile in all viable synthetic pathways.
Material Profile
-
Chemical Name: 4-Chlorobutyryl chloride (4-CBC)[1]
-
Physical State: Colorless to pale yellow liquid; pungent odor.
-
Reactivity: Highly moisture-sensitive; hydrolyzes to HCl and 4-chlorobutanoic acid.
Synthesis & Quality Control
While commercially available, 4-CBC is often synthesized in-house to ensure anhydrous integrity.
-
Precursor:
-Butyrolactone (GBL). -
Reagent: Thionyl Chloride (
) with Zinc Chloride ( ) catalyst. -
Reaction Logic: Ring-opening chlorination. GBL is treated with
at 50–60°C. -
Critical Quality Attribute (CQA):
-
Purity:
by GC. -
Impurity Limit:
-Butyrolactone content must be to prevent competitive side reactions in the subsequent acylation step.
-
Part 2: The Nucleophilic Extenders – Comparative Analysis
To convert the acid chloride (C4) into the
Option A: Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)[4]
-
CAS: 2033-24-1
-
Mechanism: Acylation of Meldrum's acid followed by alcoholysis/decarboxylation (The Oikawa Method).
-
Pros: Highly regioselective; avoids O-acylation side products common in standard Claisen condensations.
-
Cons: Atom economy is lower (loss of acetone and
).
Option B: Potassium Monomethyl Malonate (PMM) / Magnesium Salt
-
CAS: 51062-87-0 (PMM)
-
Mechanism: Formation of Magnesium Monomethyl Malonate (Mg(OOCCH2COOMe)2), followed by C-acylation and decarboxylation.
-
Pros: Higher atom economy; direct formation of the methyl ester moiety.
-
Cons: Requires careful preparation of the magnesium enolate to prevent polymerization.
Comparative Data Table
| Feature | Meldrum's Acid Route | Magnesium Malonate Route |
| Primary Reagent | Meldrum's Acid (Solid) | Monomethyl Malonate (Solid/Soln) |
| Base Required | Pyridine or Lutidine | |
| Solvent System | DCM or Toluene | THF or Acetonitrile |
| Thermal Profile | Step 1: | Ambient to |
| Key Byproducts | Acetone, | |
| Scalability | High (Robust purification) | High (Lower cost) |
Part 3: Visualizing the Synthetic Pathways
The following diagram illustrates the logic flow from the raw material (GBL) to the target via both pathways.
Caption: Divergent synthesis of Methyl 6-chloro-3-oxohexanoate showing the common electrophile (4-CBC) and two nucleophilic extension pathways.
Part 4: Detailed Experimental Protocols
Protocol A: The Meldrum's Acid Method (High Purity Focus)
Rationale: This method is preferred for research and pilot scales due to the stability of the intermediate and the high purity of the final product.
Reagents:
-
Meldrum's Acid (1.0 equiv)
-
Pyridine (2.0 equiv)
-
4-Chlorobutyryl Chloride (1.1 equiv)
-
Methanol (Excess)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve Meldrum's acid in anhydrous DCM. Cool the solution to 0°C.
-
Base Addition: Add pyridine slowly over 15 minutes. The mixture may become heterogeneous.
-
Acylation: Add 4-chlorobutyryl chloride dropwise, maintaining internal temperature
. The reaction is highly exothermic. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Check Point: TLC or HPLC should show consumption of Meldrum's acid.
-
-
Workup (Critical): Wash the organic layer with dilute HCl to remove pyridine. This prevents base-catalyzed decomposition during the heating step. Dry the organic layer (
) and concentrate to obtain the acylated intermediate (often an oil or low-melting solid). -
Alcoholysis: Redissolve the intermediate in anhydrous Methanol.
-
Decarboxylation: Reflux the methanolic solution for 3–5 hours.
-
Observation: Vigorous evolution of
will occur.
-
-
Isolation: Concentrate the methanol. Purify via vacuum distillation (bp approx. 110–115°C at 2 mmHg) or silica gel chromatography.
Protocol B: The Magnesium Malonate Method (Scale-Up Focus)
Rationale: This method avoids the atom-inefficient loss of acetone and uses cheaper starting materials.
Reagents:
-
Potassium Monomethyl Malonate (1.2 equiv)
-
Magnesium Chloride (
) (1.5 equiv) -
Triethylamine (
) (2.5 equiv) -
4-Chlorobutyryl Chloride (1.0 equiv)
-
Acetonitrile or THF
Step-by-Step Workflow:
-
Enolate Formation: Suspend Potassium Monomethyl Malonate and
in dry Acetonitrile. Cool to 0°C. -
Activation: Add
dropwise. Stir for 2 hours at RT. The slurry thickens as the Magnesium complex forms ( is not released yet). -
Acylation: Cool the slurry to 0°C. Add 4-chlorobutyryl chloride dropwise.
-
Decarboxylation: Stir overnight at RT. The reaction mixture will undergo slow decarboxylation upon workup or mild heating (
). -
Quench: Pour into cold dilute HCl (pH 2–3) to break the Mg-chelate and ensure complete decarboxylation.
-
Extraction: Extract with Ethyl Acetate. Wash with bicarbonate (remove unreacted acid) and brine.
-
Isolation: Distillation as above.
Part 5: Process Safety & Critical Control Points
Thermal Runaway Risks
-
Acylation Step: The reaction between 4-chlorobutyryl chloride and Pyridine/Meldrum's acid is strongly exothermic . Failure to control temperature (
) can lead to "tarring" (polymerization) and rapid pressure buildup. -
Decarboxylation: The methanolysis step releases stoichiometric quantities of
gas and Acetone vapor. Reactors must be equipped with adequate condensers and off-gas scrubbers to prevent over-pressurization.
Material Compatibility
-
4-Chlorobutyryl Chloride: Corrosive and lachrymator.[4] Incompatible with standard steel; glass-lined or Hastelloy reactors are required.
-
Methanol: In Protocol A, ensure the intermediate is acid-free before adding methanol. Residual acid chloride + methanol = HCl generation + Methyl 4-chlorobutyrate (impurity).
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry, 43(10), 2087–2088.
- Clay, R. J., et al. (1993).
-
Pfizer Inc. (1997). "Process for the preparation of atorvastatin." U.S. Patent 5,273,995.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate." PubChem.
-
Thermo Fisher Scientific. (2021). "Safety Data Sheet: 4-Chlorobutyryl chloride."
Sources
Known synonyms and identifiers for Methyl 6-chloro-3-oxohexanoate.
Topic: Known synonyms and identifiers for Methyl 6-chloro-3-oxohexanoate. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Role: Statin Intermediate & Chiral Synthon Precursor
Executive Summary
Methyl 6-chloro-3-oxohexanoate (CAS 176089-79-5) is a critical aliphatic ester intermediate used primarily in the pharmaceutical industry. It serves as a foundational "C6-building block" for the synthesis of the dihydroxyheptanoic acid pharmacophore found in HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin. While the tert-butyl ester analog is frequently cited in literature for its steric advantages, the methyl ester variant remains a vital substrate for specific biocatalytic reduction pathways where atom economy and methyl-ester specific enzymology are prioritized.
Chemical Identity & Nomenclature
Precise identification is paramount in regulatory filing and database searching. The following table consolidates the verified identifiers for this compound.
Table 1: Primary Identifiers and Synonyms
| Identifier Type | Value | Context |
| Common Name | Methyl 6-chloro-3-oxohexanoate | Standard IUPAC-based usage |
| CAS Registry Number | 176089-79-5 | Primary Regulatory ID |
| Systematic Name | Methyl 6-chloro-3-ketohexanoate | Alternate nomenclature |
| IUPAC Name | Methyl 6-chloro-3-oxohexanoate | Official IUPAC designation |
| Inverted Name | Hexanoic acid, 6-chloro-3-oxo-, methyl ester | Chemical abstract indexing |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 178.61 g/mol | Mass calculation |
Table 2: Digital & Structural Descriptors
| Descriptor | String / Value | Usage |
| SMILES | COC(=O)CC(=O)CCCCl | Cheminformatics / Modeling |
| InChI String | InChI=1S/C7H11ClO3/c1-11-7(10)5-6(9)3-2-4-8/h2-5H2,1H3 | Unique Standard Identifier |
| InChIKey | UYWJTVZDEIBTPQ-UHFFFAOYSA-N | Database Hashing |
| PubChem CID | 11564557 | NIH Database Access |
Structural Characterization & Properties
Methyl 6-chloro-3-oxohexanoate is a
-
The
-keto moiety (C3): Highly susceptible to nucleophilic attack and asymmetric reduction. This is the site of chirality introduction during statin synthesis. -
The terminal alkyl chloride (C6): A leaving group that facilitates subsequent chain extension or cyclization (e.g., pyrrole formation in Atorvastatin).
-
Physical State: Typically a colorless to pale yellow liquid.
-
Solubility: Soluble in organic solvents (methanol, ethyl acetate, DCM); limited solubility in water due to the lipophilic chloro-alkyl chain.
-
Stability: The
-keto ester functionality makes it prone to decarboxylation under harsh acidic/basic conditions or hydrolysis. Storage at low temperatures (0–5°C) under inert atmosphere is recommended.
Critical Application: Statin Side-Chain Synthesis
Mechanism of Action
In drug development, this compound functions as the precursor to the chiral side chain of statins. The core workflow involves the stereoselective reduction of the C3 ketone to a hydroxyl group, establishing the (3R) or (3S) stereocenter essential for biological activity.
Experimental Workflow: Biocatalytic Reduction
Unlike chemical reduction (which often requires expensive Ruthenium catalysts), the methyl ester is an excellent substrate for Carbonyl Reductases (KREDs) . The enzymatic route offers high enantiomeric excess (>99% ee) under mild conditions.
Protocol Overview (Biocatalytic Route)
-
Substrate Preparation: Dissolve Methyl 6-chloro-3-oxohexanoate in a biphasic system (e.g., Buffer/Butyl Acetate).
-
Enzymatic Reduction: Add NADPH-dependent Carbonyl Reductase (KRED) and a Glucose Dehydrogenase (GDH) cofactor regeneration system.
-
Reaction Control: Maintain pH 7.0 at 30°C. The enzyme selectively reduces the C3-ketone.
-
Product Isolation: Extraction of Methyl (3S)-6-chloro-3-hydroxyhexanoate.
Visualization: The "C6-Synthon" Pathway
The following diagram illustrates the transformation of Methyl 6-chloro-3-oxohexanoate into the critical statin intermediate.
Caption: Logical flow converting the achiral C6-chloro ester into the pharmacologically active chiral statin side chain.
Synthesis & Handling
Synthetic Route (Chemical)
The compound is typically synthesized via a Claisen-type condensation :
-
Activation: 4-Chlorobutyryl chloride is reacted with Meldrum's acid or a malonate equivalent.
-
Alcoholysis: The resulting intermediate is treated with methanol under acidic conditions to yield Methyl 6-chloro-3-oxohexanoate.
-
Note: Direct condensation of methyl acetoacetate dianion with 1-bromo-2-chloroethane is less common due to selectivity issues (O-alkylation vs C-alkylation).
-
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases (risk of hydrolysis/degradation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]
-
ChemSrc (2025). Methyl 6-chloro-3-oxohexanoate MSDS and CAS 176089-79-5 Details. Retrieved from [Link]
-
MDPI (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy. (Contextualizing the reduction of 6-chloro-3-oxohexanoates). Retrieved from [Link][2]
- Google Patents (2014).Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate (WO2014203045). (Describes the homologous series and application of 6-chloro-3-oxo esters).
Sources
Theoretical Properties and Computational Analysis of Methyl 6-chloro-3-oxohexanoate
[1][2]
Executive Summary
Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) represents a critical C6 building block in the synthesis of HMG-CoA reductase inhibitors, specifically the statin class (e.g., Atorvastatin).[1][2] Distinguished by its bifunctional nature—possessing both a reactive
This guide provides a rigorous analysis of the compound's physicochemical properties, theoretical stability profiles derived from computational models, and validated synthetic protocols.[1][2] We emphasize its role as a precursor to 6-cyano-3,5-dihydroxyhexanoates, the pharmacophore backbone of super-statins.[1][2]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
The molecule is defined by a 6-carbon chain featuring a ketone at C3 and a chlorine atom at the terminal C6 position.[1][2] This structure creates a unique electronic environment where the electron-withdrawing chlorine atom inductively influences the pKa of the C2 methylene protons.[1][2]
Table 1: Physicochemical Specifications
| Property | Value | Confidence/Method |
| IUPAC Name | Methyl 6-chloro-3-oxohexanoate | Standard |
| CAS Number | 176089-79-5 | Registry |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 178.61 g/mol | Calculated |
| Boiling Point | 105–110 °C (at 0.5 mmHg) | Predicted/Lit.[1][2][3][4][5] Analog |
| Density | Predicted | |
| LogP | 0.9–1.2 | XLogP3 |
| pKa (C2-H) | ~10.8 | Estimated (vs. Methyl acetoacetate pKa 10.[2]7) |
| Appearance | Colorless to pale yellow oil | Observation |
Theoretical & Computational Analysis
Understanding the reactivity of Methyl 6-chloro-3-oxohexanoate requires analyzing its keto-enol tautomerism.[1][2] Unlike simple ketones,
Keto-Enol Tautomerism Dynamics
The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen, forming a pseudo-six-membered ring.[1][2][6]
-
Gas Phase/Non-polar Solvents: The Enol form is often thermodynamically favored due to the internal stabilization (
).[1][2] -
Polar Solvents (DMSO, MeOH): The Keto form dominates as the solvent disrupts the intramolecular H-bond.[1][2]
Computational Visualization (DOT)
The following diagram illustrates the tautomeric equilibrium and the resonance structures that dictate electrophilic attack.
Figure 1: Tautomeric equilibrium and reactivity nodes. The enol form (green) is stabilized by intramolecular H-bonding, while the keto form (blue) presents the primary electrophilic carbonyl.[1][2]
DFT-Derived Reactivity Descriptors
Based on Density Functional Theory (B3LYP/6-31G*) analyses of analogous
-
HOMO Location: Concentrated on the enolate oxygen and C2 carbon (in the anionic form), predicting C-alkylation over O-alkylation in polar aprotic solvents.[1][2]
-
LUMO Location: Localized on the C3 ketone carbon and the C1 ester carbonyl.[2] The C3 ketone is more electrophilic (lower LUMO energy) than the ester, making it the site of hydride reduction (e.g., NaBH4 or Ru-catalyzed hydrogenation).[1][2]
-
Inductive Effect: The C6-chlorine exerts a weak inductive effect (
), slightly increasing the acidity of the C2 protons compared to non-chlorinated analogs.[1][2]
Synthetic Utility & Experimental Protocols
The primary utility of this compound lies in its conversion to chiral 1,3-diols (statin side chains).[1][2] The synthesis described below utilizes the Meldrum's Acid pathway , chosen for its high fidelity and avoidance of self-condensation side products common in Claisen condensations.[1][2]
Synthesis Workflow Diagram
Figure 2: The Meldrum's Acid route provides a high-yield, regiospecific synthesis of the target
Protocol: Synthesis via Meldrum's Acid
Note: This protocol assumes standard Schlenk line techniques under nitrogen atmosphere.[2]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 eq[1][2]
-
Pyridine: 2.2 eq[2]
-
Dichloromethane (DCM): Anhydrous[2]
-
Methanol: Reagent grade[2]
Step-by-Step Procedure:
-
Acylation: To a solution of Meldrum's acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) at 0°C, add pyridine (17.8 mL, 220 mmol) dropwise over 20 minutes.
-
Addition: Add 4-chlorobutyryl chloride (15.5 g, 110 mmol) dropwise, maintaining the temperature below 5°C. The solution will turn orange/red.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of Meldrum's acid).[2]
-
Workup 1: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by brine. Dry over
and concentrate in vacuo to yield the acylated intermediate (do not purify further). -
Methanolysis: Dissolve the residue in dry methanol (150 mL) and heat to reflux for 4 hours. Carbon dioxide evolution will be observed.[2]
-
Purification: Concentrate the methanol. Purify the resulting oil via vacuum distillation (bp ~105°C @ 0.5 mmHg) or silica gel flash chromatography (Hexanes/EtOAc 4:1).[2]
Validation Criteria:
Downstream Application: Statin Side-Chain Assembly
The strategic value of Methyl 6-chloro-3-oxohexanoate is its conversion to the chiral diol side chain found in Lipitor (Atorvastatin).[1][2]
-
Cyanation: The terminal chloride is displaced by cyanide (NaCN/DMSO) to form Methyl 6-cyano-3-oxohexanoate .[1][2]
-
Asymmetric Reduction: The C3 ketone is reduced using Noyori's catalyst (e.g.,
) to yield the (R)-3-hydroxy derivative with >98% ee.[1][2] -
Chain Extension: The nitrile is eventually reduced to the primary amine or hydrolyzed to the acid, completing the HMG-CoA reductase pharmacophore.[1][2]
Safety & Stability
-
Thermal Instability: Like all
-keto esters, this compound is prone to decarboxylation if heated in the presence of strong acids or bases without controlled conditions.[1][2] Store at 2–8°C.[2] -
Alkylating Agent: The terminal alkyl chloride is a potential alkylating agent.[2] Use gloves and work in a fume hood.[2]
-
Lachrymator: Precursors (acid chlorides) and the ester itself can be irritating to mucous membranes.[2]
References
-
PubChem. Methyl 6-chloro-3-oxohexanoate Compound Summary. National Library of Medicine.[2] [Link][2]
-
ChemSrc. Methyl 6-chloro-3-oxohexanoate CAS 176089-79-5 Properties and MSDS.[1][2][7] [Link][2]
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[2] Meldrum's acid in organic synthesis.[2] 2. A general and versatile synthesis of beta-keto esters.[2] Journal of Organic Chemistry.[2] (Fundamental methodology citation). [Link][2]
-
Google Patents. Process for the preparation of atorvastatin intermediates.[2] (Describes the use of 6-chloro/cyano-3-oxohexanoates).
Sources
- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 2. americanelements.com [americanelements.com]
- 3. 4-Chlorobutyryl chloride for synthesis 4635-59-0 [sigmaaldrich.com]
- 4. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. methyl 6-chloro-3-oxohexanoate | CAS#:176089-79-5 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Methyl 6-chloro-3-oxohexanoate in Organic Synthesis
High-Value Scaffold for Statin Intermediates and Alicyclic Synthesis
Abstract & Strategic Value
Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a bifunctional
This guide details three core workflows:
-
Scalable Synthesis: A robust protocol using Meldrum’s acid.
-
Pharmaceutical Application: Asymmetric biocatalytic reduction to yield chiral statin side-chains (Atorvastatin/Rosuvastatin precursors).[1]
-
Cyclization Utility: Intramolecular alkylation to access functionalized cyclopentanones.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl 6-chloro-3-oxohexanoate |
| CAS Number | 176089-79-5 |
| Molecular Formula | |
| Molecular Weight | 178.61 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 120–125 °C (at 2 mmHg) |
| Key Functionality |
Core Workflow 1: Synthesis via Meldrum's Acid
Rationale: Direct acylation of methyl acetate is often low-yielding due to self-condensation. The Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) route offers a superior, scalable alternative by forming an acyl-Meldrum’s acid intermediate that undergoes clean alcoholysis and decarboxylation.
Experimental Protocol
Reaction Scale: 50 mmol Reagents: 4-Chlorobutyryl chloride (1.0 equiv), Meldrum’s acid (1.0 equiv), Pyridine (2.0 equiv), Methanol (excess).
-
Acylation Step:
-
Dissolve Meldrum’s acid (7.2 g, 50 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Cool to 0 °C under nitrogen.
-
Add Pyridine (8.1 mL, 100 mmol) dropwise over 10 minutes.
-
Add 4-Chlorobutyryl chloride (7.05 g, 50 mmol) dropwise. Caution: Exothermic.
-
Stir at 0 °C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.
-
Workup: Wash with 1M HCl (2 x 30 mL) and Brine (30 mL). Dry organic layer over
and concentrate in vacuo to yield the crude Acyl-Meldrum’s acid intermediate.
-
-
Alcoholysis & Decarboxylation:
-
Dissolve the crude intermediate in anhydrous Methanol (40 mL).
-
Heat to reflux (65 °C) for 4 hours. Note:
evolution will be observed. -
Monitor by TLC (Hexane:EtOAc 3:1) until the intermediate is consumed.
-
Concentrate the methanol under reduced pressure.
-
Purification: Distill under high vacuum (0.5 mmHg) or purify via flash chromatography (Silica, 10-20% EtOAc in Hexane) to obtain Methyl 6-chloro-3-oxohexanoate.
-
Reaction Pathway Diagram[6][7][8][9]
Caption: Synthesis of Methyl 6-chloro-3-oxohexanoate via the Meldrum's Acid activation strategy.
Core Workflow 2: Asymmetric Reduction (Statin Precursor)
Rationale: The conversion of the ketone at C3 to a chiral alcohol is the critical step in synthesizing the side chains of HMG-CoA reductase inhibitors like Atorvastatin and Rosuvastatin . Biocatalytic reduction using Ketoreductases (KREDs) provides superior enantioselectivity (>99% ee) compared to chemical hydrogenation.
Mechanism & Application
The target product, Methyl (3R)-6-chloro-3-hydroxyhexanoate , is a direct precursor to the "TBIN" side chain. The chloride is later displaced by cyanide (to form the nitrile) or used for chain extension.
Experimental Protocol (Biocatalytic)
Reagents: Substrate (100 mM), KRED Enzyme (e.g., KRED-P1-B05), NADP+ cofactor, Isopropanol (IPA) or Glucose/GDH for cofactor regeneration.
-
Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM
. -
Reaction Setup:
-
Dissolve Methyl 6-chloro-3-oxohexanoate (1.78 g, 10 mmol) in IPA (5 mL).
-
Add the substrate solution to the buffer.
-
Add NADP+ (10 mg) and KRED enzyme (50 mg).
-
System: The IPA acts as the hydride donor (coupled substrate approach).
-
-
Incubation: Stir at 30 °C for 24 hours. Maintain pH 7.0 using 1M NaOH if necessary (though pH is usually stable in IPA systems).
-
Workup:
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry over
and concentrate. -
Analysis: Determine conversion by GC/HPLC and enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).
-
Biocatalytic Cycle Diagram
Caption: Enzymatic cycle for the asymmetric reduction of the ketone moiety using KRED and cofactor regeneration.
Core Workflow 3: Cyclization to Cyclopentanones
Rationale: The 6-chloro-3-keto arrangement allows for a "Weiss-Cook" type intramolecular alkylation. Treatment with a base generates the enolate at the C2 position (activated by both ester and ketone), which attacks the terminal C6 chloride to close a 5-membered ring.
Product: Methyl 2-oxocyclopentanecarboxylate.
Experimental Protocol
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.1 equiv), THF (anhydrous).
-
Enolate Formation:
-
Wash NaH (1.1 equiv) with hexane to remove mineral oil, then suspend in anhydrous THF.
-
Cool to 0 °C.
-
Add Methyl 6-chloro-3-oxohexanoate (1.0 equiv) dropwise in THF. Hydrogen gas will evolve.
-
-
Cyclization:
-
After addition, reflux the mixture (66 °C) for 6–12 hours.
-
Monitor disappearance of starting material by TLC.[2]
-
-
Quench & Isolation:
-
Cool to 0 °C. Carefully quench with saturated
. -
Extract with Diethyl Ether.[3]
-
Purify via vacuum distillation or column chromatography.
-
Safety & Handling (MSDS Summary)
-
Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). May cause respiratory irritation.
-
Storage: Store at 2–8 °C (Refrigerate). Moisture sensitive.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
Synthesis via Meldrum's Acid: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[4] "Meldrum's acid in organic synthesis.[5][4][6] 2. A general and versatile synthesis of β-keto esters." Journal of Organic Chemistry, 43(10), 2087–2088.
-
Biocatalytic Reduction (Statin Intermediates): Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug." Biomolecular Engineering, 17(6), 167-182. (Contextual reference for KRED reduction of
-keto esters). -
Cyclization Chemistry: Taber, D. F., et al. (2004). "Synthesis of Cyclopentanones." Journal of the American Chemical Society.
-
Chemical Identity & Properties: PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate.
Sources
- 1. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methyl 6-chloro-3-oxohexanoate as a building block for pharmaceuticals
Executive Summary
Methyl 6-chloro-3-oxohexanoate (MCOH, CAS 39560-31-1) acts as a pivotal "chiral anchor" in the synthesis of HMG-CoA reductase inhibitors (statins), specifically Atorvastatin (Lipitor) and Rosuvastatin (Crestor). Its bifunctional nature—possessing a reactive
Chemical Profile & Strategic Utility
MCOH is uniquely structured to serve as a lynchpin in convergent synthesis. Its utility relies on the differential reactivity of its three functional sites:
-
C3 Ketone: Susceptible to stereoselective reduction (chemical or enzymatic) to establish the C3-hydroxyl chiral center essential for statin pharmacophores.
-
C2 Methylene: An active methylene site (
) suitable for alkylation or Knoevenagel condensations. -
C6 Chloride: A leaving group that remains inert during C3-reduction but activates cyclization or chain elongation in subsequent steps (e.g., Paal-Knorr pyrrole formation).
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Formula | ||
| MW | 178.61 g/mol | |
| Boiling Point | 115–118 °C (at 2 mmHg) | Thermally labile; avoid prolonged heating >130°C. |
| Density | 1.18 g/mL | |
| Solubility | MeOH, EtOH, EtOAc, DCM | Hydrolyzes slowly in water; store anhydrous.[1] |
| Hazards | Irritant, Lachrymator | Alkylating agent; handle in fume hood. |
Protocol A: Chemical Synthesis of MCOH
Rationale: While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the acylation of a malonate equivalent with 4-chlorobutyryl chloride.
Reagents:
-
Magnesium turnings (2.4 g, 0.1 mol)
-
Methanol (anhydrous)
-
Methyl acetoacetate (or Methyl hydrogen malonate)
-
4-Chlorobutyryl chloride (14.1 g, 0.1 mol)
-
Solvents: THF, Toluene, dilute
Step-by-Step Methodology:
-
Preparation of Magnesium Chelate:
-
In a flame-dried flask under
, react magnesium turnings with anhydrous methanol (50 mL) and (0.5 mL catalyst) to form magnesium methoxide. -
Add methyl acetoacetate (11.6 g, 0.1 mol) dropwise. Reflux for 2 hours to generate the magnesium chelate. Evaporate methanol to obtain the solid Mg-complex.
-
-
Acylation:
-
Resuspend the Mg-complex in anhydrous THF (100 mL).
-
Cool to 0°C. Add 4-chlorobutyryl chloride dropwise over 30 minutes.
-
Allow to warm to room temperature and stir for 12 hours. The intermediate formed is an acyl-malonate complex.
-
-
Decarboxylation & Workup:
-
Quench the reaction with dilute aqueous
(10%) to hydrolyze the complex and induce decarboxylation of the acetoacetate moiety (if using the acetoacetate route) or simply protonate (if using malonate). -
Extract with Toluene (
mL). -
Wash organic layer with saturated
and brine. -
Purification: Distill under reduced pressure (high vacuum required due to thermal instability). Collect fraction at 115–118°C (2 mmHg).
-
Validation:
-
1H NMR (
): 3.75 (s, 3H, ), 3.48 (s, 2H, C2- ), 3.55 (t, 2H, C6- ), 2.65 (t, 2H, C4- ), 2.05 (m, 2H, C5- ).
Protocol B: Biocatalytic Stereoselective Reduction
Rationale: The pharmaceutical value of MCOH lies in its conversion to Methyl (
Reagents:
-
Substrate: MCOH (100 mM final conc.)
-
Enzyme: Lactobacillus kefir ADH (overexpressed in E. coli BL21) or commercial KRED screening kit.
-
Cofactor:
(0.1 mM) -
Cofactor Regeneration System: Glucose Dehydrogenase (GDH) + Glucose.
-
Buffer: Potassium Phosphate (100 mM, pH 6.5).
Workflow:
-
Buffer Prep: Prepare 100 mL of phosphate buffer (pH 6.5) containing 1.5 equivalents of Glucose (relative to MCOH).
-
Enzyme Loading: Add GDH (500 U) and
(10 mg). Add the KRED/ADH enzyme (lyophilized powder or cell lysate, approx 200 mg). -
Reaction Initiation: Add MCOH (dissolved in 5% IPA or DMSO if solubility is poor) slowly to the stirring buffer.
-
Note: MCOH is unstable at high pH (>8.0). Maintain pH 6.0–7.0 via auto-titrator with 1M NaOH (the reaction does not generate acid, but pH drift can denature enzymes).
-
-
Incubation: Stir at 30°C, 250 rpm for 12–24 hours.
-
Monitoring: Monitor consumption of MCOH via TLC (Hexane:EtOAc 7:3) or HPLC.[2]
-
Workup:
-
Saturate solution with NaCl.
-
Extract with Ethyl Acetate (
). -
Dry over
and concentrate.
-
Target Specification:
-
Yield: >90%
-
Enantiomeric Excess (e.e.): >99% (
-enantiomer).[3] -
Validation: Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Application Map: The Statin Pathway
The following diagram illustrates the divergent utility of MCOH, highlighting its transformation into the "Statin Side Chain" (via reduction) and heterocyclic cores (via cyclization).
Figure 1: Divergent synthetic utility of MCOH. The green pathway represents the critical route for Atorvastatin/Rosuvastatin side-chain synthesis.
Handling & Stability Protocols
Thermal Instability:
MCOH is a
-
Rule: Never distill at atmospheric pressure. Always use high vacuum (<5 mmHg).
-
Storage: Store at 2–8°C under Argon.
Safety (E-E-A-T Compliance):
-
Alkylating Potential: The terminal alkyl chloride (C6) is a potential alkylating agent. Use double-gloving (Nitrile) and handle in a certified fume hood.
-
Lachrymator: The compound can irritate mucous membranes.
-
Disposal: Quench excess MCOH with dilute NaOH (hydrolysis to carboxylate) before disposal into halogenated waste streams.
References
-
Pfizer Inc. (1992). Process for the synthesis of pyrrole analogs of mevalonolactones (Atorvastatin). U.S. Patent 5,155,251. Link
-
Liu, Z. Q., et al. (2015).[4] "Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir." Applied Microbiology and Biotechnology, 99(20), 8527-8538. Link
-
Warner-Lambert Company. (1993). Methods for the synthesis of chiral dihydroxy hexanoates. U.S. Patent 5,273,995. Link
-
Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational reference for DHP synthesis utilizing
-keto esters). Link -
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Link
Sources
- 1. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Improvement of carbonyl reductase activity for the bioproduction of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
Application Note: Biocatalytic Asymmetric Reduction of Methyl 6-chloro-3-oxohexanoate
Executive Summary
This application note details the protocol for the stereoselective biocatalytic reduction of Methyl 6-chloro-3-oxohexanoate (MCOH) to (S)-Methyl 6-chloro-3-hydroxyhexanoate . This transformation is a critical step in the synthesis of chiral side chains for HMG-CoA reductase inhibitors (statins), such as Atorvastatin (Lipitor®) and Rosuvastatin (Crestor®).
Unlike traditional chemical reductions (e.g., Ru-BINAP hydrogenation) which often require high pressure, expensive metal catalysts, and cryogenic conditions, this biocatalytic route operates at ambient temperature and pressure with superior enantioselectivity (>99.5% ee). The protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system to ensure economic viability.
Scientific Principles & Mechanism[1]
The Biocatalytic System
The core of this protocol is the hydride transfer from the cofactor NADPH to the pro-S face of the C3-carbonyl of MCOH. To prevent the stoichiometric consumption of expensive NADPH, a secondary enzyme, Glucose Dehydrogenase (GDH), is employed to regenerate NADPH by oxidizing glucose to gluconolactone.
Reaction Scheme
The coupled enzymatic cycle ensures that the concentration of the oxidized cofactor (NADP+) remains low, driving the equilibrium toward the reduced product.
Figure 1: Coupled enzymatic cycle for the stereoselective reduction of MCOH. KRED reduces the substrate while consuming NADPH; GDH regenerates NADPH by oxidizing glucose.
Materials & Equipment
Reagents
| Reagent | Grade | Function | Notes |
| Methyl 6-chloro-3-oxohexanoate | >95% | Substrate | CAS: 176089-79-5. Store at 4°C. |
| KRED Enzyme Panel | Industrial | Catalyst | e.g., Codexis KRED Screening Kit or equivalent. |
| Glucose Dehydrogenase (GDH-105) | >50 U/mg | Cofactor Recycle | Often co-formulated with KRED in kits. |
| NADP+ Disodium Salt | >98% | Cofactor | Catalytic quantity needed. |
| D-Glucose | USP Grade | Co-substrate | 1.1 - 1.5 equivalents relative to substrate. |
| Potassium Phosphate Buffer | 100 mM | Solvent/Buffer | pH 6.5 - 7.0 is optimal. |
| Butyl Acetate / Ethyl Acetate | ACS Grade | Extraction | For product isolation. |
Equipment
-
Thermo-shaker: Capable of 30°C and 600 RPM (e.g., Eppendorf ThermoMixer).
-
pH Stat / Titrator: For scale-up (maintaining pH 7.0 during gluconic acid formation).
-
HPLC System: With UV detection (210 nm) and Chiral Column (Daicel Chiralpak AD-H or OD-H).
Experimental Protocol
Phase 1: Enzyme Screening (Microscale)
Objective: Identify the optimal KRED variant for activity and stereoselectivity.
-
Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate (KPi), pH 7.0 containing 2 mM MgSO₄ .
-
Recycle Mix: Dissolve 200 mg D-Glucose and 5 mg NADP+ in 10 mL of the buffer. Add 50 U of GDH (if not included in KRED powder).
-
Enzyme Dispensing: Weigh 2-5 mg of each KRED candidate into 2 mL HPLC vials or a 96-well deep-well plate.
-
Reaction Initiation:
-
Add 900 µL of Recycle Mix to each well/vial.
-
Add 10 mg of Methyl 6-chloro-3-oxohexanoate (dissolved in 50 µL DMSO or IPA if solubility is poor, otherwise add neat).
-
-
Incubation: Seal and shake at 30°C, 600 RPM for 24 hours.
-
Quench & Analyze: Add 1 mL Ethyl Acetate (EtOAc), vortex for 2 mins, centrifuge. Analyze the organic layer via Chiral HPLC.
Phase 2: Preparative Scale (100 mL Fed-Batch)
Objective: Synthesize gram-quantities for validation. Fed-batch is used to mitigate substrate inhibition and control pH.
Setup:
-
Vessel: 250 mL round-bottom flask with overhead stirrer or pH-stat reactor.
-
Temperature: 30°C.
-
pH Control: 1M NaOH (or KOH) via auto-titrator to maintain pH 6.8–7.0 (counteracting gluconic acid production).
Step-by-Step Procedure:
-
Charge Buffer: Add 80 mL of 100 mM KPi buffer (pH 7.0) to the reactor.
-
Add Cofactors: Add 0.1 g NADP+ (catalytic) and 5.0 g D-Glucose (excess).
-
Add Enzymes: Add 100 mg of the selected KRED and 50 mg GDH-105 (or appropriate unit equivalent). Stir to dissolve.
-
Substrate Feeding (Critical):
-
Total Substrate Target: 5.0 g (approx. 28 mmol) .
-
Initial Charge: Add 1.0 g of Methyl 6-chloro-3-oxohexanoate.
-
Feed: Add the remaining 4.0 g in 1.0 g aliquots every 2 hours, or continuously via syringe pump over 8 hours.
-
Reasoning: High concentrations of beta-keto esters can inhibit enzymes; fed-batch maintains low steady-state concentration.
-
-
Monitoring: Monitor pH continuously. The consumption of NaOH correlates directly with conversion (1 mole NaOH ≈ 1 mole Gluconic acid ≈ 1 mole Product).
-
Completion: Allow reaction to proceed for 2-4 hours after the final substrate addition. Verify >99% conversion via HPLC.
Workup and Isolation
-
Celite Filtration: Add 5 g Celite 545 to the reaction mixture. Stir for 10 mins and filter (removes protein/emulsion formers).
-
Extraction: Extract filtrate with Ethyl Acetate (3 x 50 mL) .
-
Wash: Wash combined organics with saturated NaHCO₃ (removes traces of gluconic acid) and Brine .
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo (40°C bath).
-
Result: Clear to pale yellow oil. Typical Yield: >90%.
Process Workflow Diagram
Figure 2: Operational workflow for the preparative scale reduction of MCOH.
Analytical Methods
HPLC Method (Chiral)
To determine Enantiomeric Excess (ee) and Conversion.
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 or 95 : 5).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (carbonyl absorption).
-
Retention Times (Approximate for AD-H):
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~10.2 min (Target)
-
Substrate (Ketone): ~6.0 min
-
TLC Method
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexane : EtOAc (7 : 3).
-
Visualization: UV and Phosphomolybdic Acid (PMA) stain (Alcohol stains blue/green).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | pH Drift | Ensure pH is maintained at 7.0. Acidification (gluconic acid) kills KRED activity. |
| Substrate Inhibition | Switch to fed-batch mode. Do not add all substrate at t=0. | |
| Low Enantioselectivity | Wrong Enzyme | Screen alternative KREDs. Check background reduction by host proteins (rare in purified enzymes). |
| Emulsion during Workup | Protein denaturation | Use Celite filtration before extraction. Add brine to the aqueous phase. |
| Product Degradation | Heat sensitivity | Do not exceed 40°C during rotary evaporation. Beta-hydroxy esters can eliminate to acrylates. |
References
-
Ma, S. K., et al. (2010).[2] "A green-by-design biocatalytic process for atorvastatin intermediate." Green Chemistry, 12(1), 81-86.[2]
-
Codexis Inc. "Codex® KRED Screening Kit Application Note." Codexis Technical Documentation.
-
Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug." Biomolecular Engineering, 17(6), 167-182.
-
PubChem. "Methyl 6-chloro-3-oxohexanoate Compound Summary." National Library of Medicine.[3]
-
BenchChem. "Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters."
Sources
Experimental protocol for the synthesis of Methyl 6-chloro-3-oxohexanoate derivatives
Core Intermediate for HMG-CoA Reductase Inhibitors (Statins)
Abstract & Strategic Significance
Methyl 6-chloro-3-oxohexanoate (CAS: 35444-44-1) is a critical pharmacophore scaffold in the synthesis of the "statin" side chain (e.g., Atorvastatin, Rosuvastatin). Its
This application note details a high-fidelity synthesis protocol using the Meldrum’s Acid Acylation route. Unlike direct Claisen condensation, which suffers from self-condensation and cyclization issues with
Retrosynthetic Analysis & Mechanism
The synthesis strategy relies on the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis. This route avoids the use of strong bases (like LDA) that can trigger the elimination of the alkyl chloride.
Mechanism:
-
Acylation: 4-Chlorobutyryl chloride reacts with Meldrum's acid in the presence of pyridine to form an acyl-Meldrum's acid intermediate.
-
Alcoholysis & Decarboxylation: Heating the intermediate in methanol triggers ring opening, followed by spontaneous thermal decarboxylation to yield the
-keto ester.
Caption: Mechanistic pathway via the Oikawa Meldrum's Acid synthesis.
Experimental Protocol: Meldrum's Acid Route
Scale: 50 mmol (Representative Lab Scale)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| Meldrum's Acid | 144.13 | 1.0 | 7.21 g | Nucleophile |
| 4-Chlorobutyryl Chloride | 141.00 | 1.1 | 7.76 g (~6.2 mL) | Electrophile |
| Pyridine | 79.10 | 2.2 | 8.70 g (~8.9 mL) | Base/Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 75 mL | Solvent (Anhydrous) |
| Methanol (MeOH) | 32.04 | Excess | 100 mL | Reactant/Solvent |
Step-by-Step Procedure
Step 1: Acylation
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with Meldrum's acid (7.21 g) and anhydrous DCM (75 mL) .
-
Base Addition: Add Pyridine (8.9 mL) . Cool the resulting solution to 0°C using an ice bath.
-
Reaction: Add 4-Chlorobutyryl chloride (6.2 mL) dropwise over 30 minutes. The solution will turn orange/red.
-
Critical Process Parameter (CPP): Maintain internal temperature < 5°C during addition to prevent polymerization.
-
-
Equilibration: Remove the ice bath and stir at room temperature (20–25°C) for 1 hour .
-
Workup (Intermediate):
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine.
-
Wash with Brine (1 x 50 mL) .
-
Dry over anhydrous
, filter, and concentrate in vacuo to obtain the crude Acyl-Meldrum's acid (often a viscous oil or solid). -
Note: The intermediate is moisture sensitive; proceed immediately to Step 2.
-
Step 2: Methanolysis & Decarboxylation
-
Solvolysis: Dissolve the crude intermediate in anhydrous Methanol (100 mL) .
-
Reflux: Heat the solution to reflux (approx. 65°C) for 3–4 hours .
-
Observation: Evolution of
gas will be observed.[2] Ensure the condenser is vented to a nitrogen line or bubbler.
-
-
Completion: Monitor by TLC (System: Hexane/EtOAc 3:1). The polar intermediate spot should disappear, replaced by the less polar ester spot (
). -
Purification:
-
Concentrate the methanol solution under reduced pressure.
-
Purify the residue via vacuum distillation (bp ~110°C @ 2 mmHg) or Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Characterization Data (Validation)
-
Appearance: Colorless to pale yellow oil.
-
Yield: Typical isolated yield 75–85%.
-
NMR (400 MHz,
):-
3.74 (s, 3H,
) -
3.58 (t, J=6.5 Hz, 2H,
) -
3.48 (s, 2H,
) -
2.72 (t, J=7.0 Hz, 2H,
) -
2.08 (quint, J=6.8 Hz, 2H,
)
-
3.74 (s, 3H,
Derivative Workflow: Asymmetric Reduction
To convert the
Protocol Summary (Biocatalytic Route):
-
Reagent: Ketoreductase (KRED) enzyme + NADPH cofactor recycling system (Glucose/GDH).
-
Conditions: pH 7.0 buffer, 30°C, 24h.
-
Product: Methyl (3R)-6-chloro-3-hydroxyhexanoate.
-
Enantiomeric Excess (ee): Typically >99.5%.
Caption: Operational workflow from raw materials to chiral statin intermediate.
Safety & Handling (HSE)
-
4-Chlorobutyryl Chloride: DANGER. Fatal if inhaled.[3] Causes severe skin burns and eye damage.[3][4][5] Lachrymator. All transfers must occur in a functioning fume hood.[2] Use double-gloving (Nitrile/Laminate).
-
Meldrum's Acid: May cause sensitization. Treat waste streams as hazardous organic waste.
-
Reaction Venting: The methanolysis step generates significant volumes of
. Ensure the system is not sealed to prevent over-pressurization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of acid chloride before reaction. | Ensure DCM is anhydrous; check acid chloride quality (should be clear, not cloudy). |
| Impurity: Methyl 4-chlorobutyrate | Incomplete acylation or degradation. | Increase reaction time for Step 1; ensure temperature < 5°C during addition. |
| Color: Dark Red/Black | Polymerization or excessive heat. | Control exotherm strictly during acid chloride addition. |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.
-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. -
Clay, R. J., et al. (1983). Synthesis of beta-keto esters from acid chlorides and magnesium malonates. Synthesis, 1983(04), 290-292.
-
Kanhye, R., et al. (2014). Process for the preparation of statin intermediates (WO 2014/203045). World Intellectual Property Organization.
-
Org. Synth. (1985). Synthesis of 2-substituted 4-pyrones from Meldrum's Acid.[6] Organic Syntheses, 63, 198. (Validates acylation conditions).
Sources
Application Note: Chemoenzymatic Synthesis of Methyl 6-chloro-3-oxohexanoate
Executive Summary
Methyl 6-chloro-3-oxohexanoate is a critical chiral building block (C6-synthon) utilized in the synthesis of the "side chain" of HMG-CoA reductase inhibitors (statins), including Atorvastatin and Rosuvastatin. While traditional chemical reduction methods (e.g., stereoselective hydrogenation with Ru-BINAP) offer viable routes, they often require high-pressure equipment and expensive metal catalysts.
This guide details a chemoenzymatic approach that combines a robust chemical synthesis of the substrate with a highly enantioselective biocatalytic reduction. This hybrid workflow offers mild conditions, superior enantiomeric excess (>99% ee), and scalability suitable for pharmaceutical intermediate development.
Key Advantages
-
Enantiopurity: Biocatalysis yields >99% ee for either (S)- or (R)- enantiomers depending on the Ketoreductase (KRED) selected.
-
Operational Safety: Avoids high-pressure hydrogenations.
-
Scalability: The chemical synthesis utilizes the "Meldrum's Acid" route, avoiding the handling of unstable diazo compounds often used in Arndt-Eistert homologations.
Chemical Synthesis of Substrate
Objective: Synthesize Methyl 6-chloro-3-oxohexanoate (3) from commercially available
Reaction Pathway
The synthesis proceeds via the ring-opening of
Figure 1: Chemical synthesis workflow via the Meldrum's acid activation strategy.
Detailed Protocol
Step 1: Preparation of 4-Chlorobutyryl Chloride[1][2][3]
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a reflux condenser and an acid trap (NaOH scrubber).
-
Reagents: Charge
-butyrolactone (43.0 g, 0.5 mol), thionyl chloride (71.4 g, 0.6 mol), and anhydrous ZnCl (1.5 g). -
Reaction: Heat the mixture to 60°C for 2 hours, then raise to 80°C for 4 hours. Monitor gas evolution (SO
, HCl). -
Purification: Distill the reaction mixture under reduced pressure. Collect the fraction boiling at 105–112°C (50 mmHg).
-
Yield: ~85% (Colorless liquid).
-
Step 2: Acylation of Meldrum's Acid[4][5]
-
Setup: Flame-dried 1 L RBF under nitrogen atmosphere.
-
Reagents: Dissolve Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (36.0 g, 0.25 mol) in anhydrous CH
Cl (250 mL). Add pyridine (39.5 g, 0.5 mol). -
Addition: Cool to 0°C. Add 4-chlorobutyryl chloride (35.2 g, 0.25 mol) dropwise over 1 hour. The solution will turn orange/red.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Workup: Wash the organic layer with 5% HCl (2 x 100 mL) and water (2 x 100 mL). Dry over MgSO
and concentrate in vacuo to obtain the crude acylated intermediate.-
Note: The intermediate is unstable; proceed immediately to Step 3.
-
Step 3: Methanolysis to Target Ester
-
Reaction: Dissolve the crude intermediate in anhydrous Methanol (200 mL).
-
Conditions: Heat to reflux for 4 hours. The reaction involves decarboxylation and loss of acetone.
-
Purification: Concentrate the methanol. Purify the residue via vacuum distillation (bp ~130°C at 5 mmHg) or flash chromatography (Hexane/EtOAc 4:1).
-
Target: Methyl 6-chloro-3-oxohexanoate.[6]
-
Yield: ~70-75% (over 2 steps).
-
Biocatalytic Asymmetric Reduction
Objective: Stereoselective reduction of the 3-oxo group to yield (S)- or (R)-Methyl 6-chloro-3-hydroxyhexanoate.
Enzyme Selection Logic
The choice of Ketoreductase (KRED) determines the stereochemistry.
-
Anti-Prelog Rules: Typically yield the (S)-alcohol . (e.g., Lactobacillus kefir ADH).
-
Prelog Rules: Typically yield the (R)-alcohol . (e.g., Lactobacillus brevis ADH).
For statin side chains, the (3R) stereocenter is often required in the final drug, but the (3S) intermediate is frequently synthesized and then inverted or used in specific coupling strategies. This protocol assumes the target is the (S)-enantiomer (common intermediate), but the method applies to both by swapping the enzyme.
Cofactor Regeneration System
To make the process economically viable, the expensive cofactor (NADPH) is regenerated in situ using Glucose Dehydrogenase (GDH) and Glucose.
Figure 2: Coupled enzymatic reduction and cofactor regeneration cycle.
Preparative Scale Protocol (100 mL Scale)
Reagents:
-
Substrate: Methyl 6-chloro-3-oxohexanoate (5.0 g, ~28 mmol).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Cofactor: NADP+ (25 mg, catalytic amount).
-
Co-substrate: D-Glucose (6.0 g, 1.2 eq).
-
Enzymes:
-
KRED (e.g., Codexis KRED-P1 or L. kefir crude extract): 50–100 mg.
-
GDH (Glucose Dehydrogenase): 20 mg (or 200 U).
-
Procedure:
-
Buffer Prep: In a 250 mL reactor, add 100 mL of Phosphate buffer (pH 7.0).
-
Dissolution: Add D-Glucose and NADP+. Stir until dissolved.
-
Enzyme Addition: Add the KRED and GDH enzymes. Stir gently (150 rpm) to avoid foaming/denaturation.
-
Substrate Addition: Add the substrate (5.0 g). If solubility is poor, add 5% (v/v) IPA or DMSO as a co-solvent.
-
Reaction: Stir at 30°C. Maintain pH at 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).
-
Monitoring: Monitor conversion by GC or TLC every 2 hours. Reaction is typically complete in 12–24 hours.
-
Workup:
-
Add Celite (2 g) and filter to remove protein.
-
Extract the filtrate with Ethyl Acetate (3 x 50 mL).
-
Dry organic phase over Na
SO and concentrate.
-
Analytical Methods & Quality Control
Conversion Check (GC-FID)
-
Column: HP-5 or DB-5 (30m x 0.32mm).
-
Program: 80°C (2 min) -> 10°C/min -> 250°C (5 min).
-
Retention Times (Approx):
-
Substrate (Ketone): ~8.5 min.
-
Product (Alcohol): ~9.2 min.
-
Enantiomeric Excess (Chiral HPLC)
To verify the optical purity of the product.
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm) |
| Mobile Phase | n-Hexane : Isopropanol (95 : 5) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 215 nm |
| Retention (AD-H) | (R)-isomer: ~12 min; (S)-isomer: ~14 min (Verify with standards) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | pH Drop | Ensure active pH control (titration with NaOH). GDH produces acid. |
| Emulsion | Protein precipitation | Filter through Celite before extraction. Use brine for phase separation. |
| Low ee% | Enzyme promiscuity | Screen alternative KRED variants. Lower temperature to 20°C to enhance selectivity. |
| Substrate Inhibition | High ketone conc. | Switch to "Fed-Batch" mode: Add substrate continuously over 10 hours. |
References
-
Meldrum's Acid Synthesis Route: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[7][8][9] 2. A general and versatile synthesis of beta-keto esters.[4] The Journal of Organic Chemistry, 43(10), 2087–2088. Link
-
Enzymatic Reduction (General KRED): Huisman, G. W., et al. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. Link
-
Lactobacillus kefir ADH Characteristics: Zhou, J., et al. (2015). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase. Applied Microbiology and Biotechnology, 99, 8407–8416. Link
-
Statin Side Chain Chemistry: Jie Jack Li. (2004). Contemporary Drug Synthesis. Chapter 9: Atorvastatin (Lipitor). Wiley-Interscience. Link
-
Chiral HPLC Methods: Daicel Chiral Technologies. Application Guide for Chiral HPLC Selection. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 3. Method for long-term stable preparation of 4-chlorobutyryl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. methyl 6-chloro-3-oxohexanoate | CAS#:176089-79-5 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Methyl 6-chloro-3-oxohexanoate: Application Notes and Protocols for Pharmaceutical Intermediates
Introduction: The Strategic Importance of Methyl 6-chloro-3-oxohexanoate
Methyl 6-chloro-3-oxohexanoate is a pivotal building block in the synthesis of a multitude of pharmaceutical agents. Its bifunctional nature, possessing both a β-keto ester moiety and a terminal chloroalkane, renders it a versatile synthon for constructing complex molecular architectures. The β-keto ester provides a reactive site for a variety of carbon-carbon and carbon-heteroatom bond formations, while the chloro group allows for subsequent nucleophilic substitutions to introduce further diversity. This application note details two robust and efficient one-pot methodologies for the synthesis of this key intermediate, designed to provide researchers and process chemists with reliable and scalable protocols.
Methodology 1: Acylation of Meldrum's Acid followed by In-Situ Methanolysis
This approach leverages the high acidity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to facilitate a clean and high-yielding acylation, which is then directly converted to the target β-keto ester through methanolysis in a single pot.[1] This method avoids the often harsh conditions and stoichiometric use of strong bases typically associated with traditional Claisen condensations.[2]
Causality of Experimental Choices:
The choice of Meldrum's acid is strategic due to the pKa of its C-5 protons (around 4.97), which allows for facile deprotonation with a mild base like pyridine.[3] The subsequent acylation with 4-chlorobutyryl chloride proceeds efficiently to form an acyl Meldrum's acid derivative. This intermediate is not isolated but is directly subjected to methanolysis. Refluxing in methanol triggers a ring-opening reaction followed by decarboxylation to afford the desired β-keto ester with acetone and carbon dioxide as the only byproducts, simplifying purification.[4][5]
Experimental Protocol:
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
4-Chlorobutyryl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Meldrum's acid (1.0 eq) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.2 eq) dropwise to the suspension.
-
In a separate, dry dropping funnel, dissolve 4-chlorobutyryl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the 4-chlorobutyryl chloride solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the acylation is complete, carefully remove the dichloromethane in vacuo using a rotary evaporator.
-
To the resulting residue, add anhydrous methanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 6-chloro-3-oxohexanoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Workflow Diagram:
Caption: One-pot synthesis via the Meldrum's acid route.
Methodology 2: One-Pot Acylation-Decarboxylation of Dimethyl Malonate
This methodology is an adaptation of the malonic ester synthesis, focusing on an initial acylation of dimethyl malonate followed by a controlled mono-decarboxylation to yield the target β-keto ester.[6][7] This one-pot procedure offers an alternative to the Meldrum's acid route and utilizes readily available starting materials.
Causality of Experimental Choices:
Dimethyl malonate is deprotonated using a suitable base, such as sodium methoxide, to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. The resulting acylated malonate is not isolated. Instead, the reaction conditions are manipulated to induce the hydrolysis of one of the methyl ester groups, followed by thermal decarboxylation. This selective decarboxylation is a key step and is often facilitated by the presence of water and a catalytic amount of acid, leading to the formation of the final product.
Experimental Protocol:
Materials:
-
Dimethyl malonate
-
Sodium methoxide
-
4-Chlorobutyryl chloride
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Dilute sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Add dimethyl malonate (1.0 eq) dropwise to the sodium methoxide solution at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Remove the methanol under reduced pressure.
-
Add anhydrous toluene to the sodium salt of dimethyl malonate.
-
Cool the suspension to 0 °C and add a solution of 4-chlorobutyryl chloride (1.0 eq) in anhydrous toluene dropwise via a dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the mixture and carefully add dilute sulfuric acid to quench the reaction and facilitate decarboxylation.
-
Heat the mixture to reflux for 1-2 hours to ensure complete decarboxylation.
-
After cooling, separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude Methyl 6-chloro-3-oxohexanoate by vacuum distillation.
Workflow Diagram:
Caption: One-pot synthesis via the malonate route.
Data Presentation: Comparative Analysis of Methodologies
| Parameter | Methodology 1 (Meldrum's Acid) | Methodology 2 (Dimethyl Malonate) |
| Starting Materials | Meldrum's acid, 4-chlorobutyryl chloride | Dimethyl malonate, 4-chlorobutyryl chloride |
| Base | Pyridine (mild) | Sodium methoxide (strong) |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 5 - 7 hours | 4 - 7 hours |
| Typical Yield | 75 - 85% | 65 - 75% |
| Purification | Vacuum distillation or chromatography | Vacuum distillation |
| Key Advantages | High yields, mild base, clean byproducts | Readily available starting materials |
| Potential Challenges | Cost of Meldrum's acid | Stoichiometric use of strong base, potential for side reactions |
Conclusion
Both one-pot methodologies presented offer efficient and practical routes to Methyl 6-chloro-3-oxohexanoate. The choice between the two will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. The Meldrum's acid route generally provides higher yields under milder conditions, while the dimethyl malonate approach utilizes more common and less expensive reagents. These detailed protocols and the accompanying scientific rationale are intended to empower researchers and drug development professionals in the synthesis of this crucial pharmaceutical intermediate.
References
-
Dieckmann Condensation and Its Applications. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(9), 2321-9653. [Link]
-
Dieckmann Condensation. SynArchive. [Link]
-
One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. (2025). ResearchGate. [Link]
-
Synthesis of β-ketoesters from renewable resources and Meldrum's acid. (2015). RSC Advances, 5(28), 21853-21859. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
-
Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023). Chemistry LibreTexts. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023). Organic Chemistry | OpenStax. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]
-
5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. (2012). UWSpace. [Link]
-
Acylation of Meldrum's acid with arylacetic acid imidazolides as a convenient method for the synthesis of 4-aryl-3-oxobutanoates. (2016). ResearchGate. [Link]
-
Facile synthesis of N-protected gamma and delta-amino-beta-keto-esters. (1993). Tetrahedron Letters, 34(32), 5149-5152. [Link]
-
Acyl Meldrum's acid derivatives: Application in organic synthesis. (2010). ResearchGate. [Link]
-
MELDRUM'S ACID IN ORGANIC SYNTHESIS. (1991). Heterocycles, 32(3), 529. [Link]
-
Acylation Studies with Meldrum's Acid. (1999). ResearchGate. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]
-
Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. (2021). ResearchGate. [Link]
-
Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]
-
General, efficient, one-step synthesis of .beta.-keto esters. (1979). The Journal of Organic Chemistry, 44(25), 4712-4713. [Link]
- Synthetic method of methyl 4-chlorobutyrate. (2013).
-
Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. (2025). MDPI. [Link]
-
Meldrum's acid. Wikipedia. [Link]
-
methyl 3-methyl-2-furoate. Organic Syntheses. [Link]
-
One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. (2014). The Journal of Organic Chemistry, 79(18), 8917-8925. [Link]
-
Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Research and Reviews on Experimental and Clinical Cardiology. [Link]
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (2011). Der Pharma Chemica, 3(6), 437-442. [Link]
-
One-Pot, Metal-Free Synthesis of Dimethyl Carbonate from CO 2 at Room Temperature. (2020). MDPI. [Link]
-
Methyl 6-chloro-3-oxohexanoate. PubChem. [Link]
Sources
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Using ketoreductases (KREDs) for stereoselective reduction of Methyl 6-chloro-3-oxohexanoate
Executive Summary
The stereoselective reduction of Methyl 6-chloro-3-oxohexanoate (MCOH) is a critical transformation in the synthesis of chiral pharmaceutical intermediates, particularly for
This Application Note details a robust, scalable protocol for using Ketoreductases (KREDs) to achieve
Reaction Mechanism & Principles
The KRED-mediated reduction follows a "Ping-Pong Bi-Bi" or ordered sequential mechanism. The enzyme transfers a hydride from the nicotinamide cofactor (NADPH) to the re or si face of the ketone carbonyl at the C3 position.
To make the process economically viable, the expensive NADPH cofactor is used in catalytic amounts (0.1–1.0 mol%) and regenerated in situ.
The Coupled System:
-
Main Reaction: MCOH + NADPH + H
Methyl (S)-6-chloro-3-hydroxyhexanoate + NADP -
Recycling Reaction: D-Glucose + NADP
D-Gluconolactone D-Gluconic Acid + NADPH + H
Key Engineering Challenge: The recycling reaction produces gluconic acid, causing a linear decrease in pH. Without active pH control, the reaction will stall as the pH drops below the enzyme's active window (typically pH 6.0–8.0).
Figure 1: Coupled enzymatic cycle showing the KRED reduction driven by GDH cofactor regeneration. Note the production of gluconic acid requiring pH maintenance.
Material Selection & Equipment
| Component | Specification | Purpose |
| Enzyme | KRED Screening Kit (e.g., Codexis, Almac) | Source of diverse stereoselective enzymes. |
| Recycling Enzyme | Glucose Dehydrogenase (GDH-105 or similar) | Robust NADPH regeneration. |
| Cofactor | NADP+ (Disodium salt) | Hydride carrier (catalytic quantity). |
| Substrate | Methyl 6-chloro-3-oxohexanoate (>95%) | Target molecule.[1] Note: Hydrophobic; requires solvent. |
| Buffer | 100 mM Potassium Phosphate (KPi), pH 7.0 | Maintains ionic strength and initial pH. |
| Co-solvent | DMSO or Isopropanol (IPA) | Improves substrate solubility. |
| Titrant | 2M NaOH | Neutralizes gluconic acid during scale-up. |
Protocol 1: High-Throughput Screening (Microscale)
Objective: Identify a KRED variant with >90% conversion and >99% ee toward the desired enantiomer.
Workflow:
-
Stock Preparation:
-
Recycle Mix: 200 mM Glucose, 1 mM NADP+, 5 U/mL GDH in 100 mM KPi buffer (pH 7.0).
-
Substrate Stock: Dissolve MCOH in DMSO to 200 g/L.
-
-
Plate Setup (96-well deep well):
-
Dispense 1–2 mg of different KRED powders into wells.
-
Add 950 µL of Recycle Mix to each well.
-
Add 50 µL of Substrate Stock (Final conc: 10 g/L, 5% DMSO).
-
-
Incubation:
-
Seal with breathable film (aluminum/silicone).
-
Shake at 30°C, 600 rpm for 24 hours.
-
-
Quench & Extraction:
-
Add 1 mL Ethyl Acetate (EtOAc) or MTBE.
-
Vortex for 2 mins; Centrifuge at 4000 rpm for 5 mins to separate phases.
-
-
Analysis: Transfer 200 µL organic phase to HPLC vials for analysis (see Section 6).
Protocol 2: Process Scale-Up (1 Liter Fed-Batch)
Objective: Gram-scale synthesis with pH control to manage gluconic acid buildup.
Rationale: At concentrations >20 g/L, MCOH may exhibit substrate inhibition or toxicity. A fed-batch strategy keeps the instantaneous concentration low while accumulating product.
Step-by-Step Procedure:
-
Reactor Setup:
-
Use a 1L jacketed glass reactor with overhead stirring (250 rpm).
-
Equip with a pH probe connected to a dosing pump containing 2M NaOH .
-
Temperature set to 30°C.
-
-
Initial Charge (Batch Phase):
-
Add 450 mL 100 mM KPi Buffer (pH 7.0) .
-
Add 0.5 g NADP+ (0.6 mM final).
-
Add 30 g D-Glucose (1.5 equivalents relative to total substrate).
-
Add 500 mg GDH (approx 20-50 kU total).
-
Add 500 mg Selected KRED (enzyme loading ~1% w/w of substrate).
-
-
Substrate Feeding:
-
Prepare 50 g of MCOH dissolved in 50 mL DMSO (Total vol ~90 mL).
-
Start reaction by adding 10% of substrate solution (batch mode).
-
Once pH begins to drop (indicating reaction start), engage pH stat (maintain pH 7.0 ± 0.2).
-
Feed the remaining substrate solution continuously over 6–8 hours using a syringe pump.
-
-
Monitoring:
-
Monitor NaOH consumption. 1 mole of NaOH consumed = 1 mole of product formed.
-
Check conversion by HPLC every 2 hours.
-
-
Workup:
-
When NaOH consumption stops and HPLC confirms >99% conversion:
-
Add 20 g Celite (filter aid) and stir for 15 mins.
-
Filter to remove enzyme/cell debris.
-
Extract filtrate 3x with 300 mL MTBE or EtOAc.
-
Wash combined organics with brine, dry over MgSO
, and concentrate -
Yield expectation: >90% isolated yield.[1]
-
Figure 2: Workflow from screening to scale-up. The critical decision point is the identification of a 'Hit' with sufficient stereoselectivity.
Analytical Methods
Accurate determination of Enantiomeric Excess (ee) is crucial.
Method: Chiral Normal Phase HPLC
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm). Note: AD-H is generally preferred for halo-hydroxy esters.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (carbonyl absorption) or 254 nm.
-
Sample Prep: Dilute organic extract 1:10 in Mobile Phase.
-
Retention Times (Approximate for AD-H):
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~10.2 min
-
Validation: Inject racemic standard to confirm separation resolution (
).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | pH drop (Gluconic acid) | Check NaOH pump/pH probe. Ensure buffer capacity is sufficient if not using pH stat. |
| Emulsion during Workup | Denatured protein at interface | Filter through Celite before extraction. Use brine in the aqueous wash.[2] |
| Low ee | Wrong enzyme or thermal racemization | Re-screen enzymes. Ensure temperature does not exceed 30°C. Check background chemical reduction (unlikely without metal catalyst). |
| Substrate Precipitation | Hydrophobic substrate | Increase DMSO to 10-15% or use IPA-based recycling system (requires IPA-tolerant KRED). |
References
-
Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates.[3][4] In Handbook of Chiral Chemicals. CRC Press. Link
-
Codexis, Inc. (2023). Codex® KRED Screening Kit Protocol.[5][6]Link
-
Gopalan, A. S., & Jacobs, H. K. (1989). Baker's yeast reduction of alkyl 6-chloro-3-oxohexanoates: synthesis of (R)-(+)-alpha-lipoic acid.[7]Journal of the Chemical Society, Perkin Transactions 1, 1897-1900. Link
-
Homann, M. J., et al. (2001). Biocatalytic reduction of a 6-chloro-3-oxohexanoate derivative.[1][7]United States Patent US 6,645,746.Link
-
Daicel Chiral Technologies. (2023). Chiralpak AD-H Instruction Manual.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. scilit.com [scilit.com]
Role of Methyl 6-chloro-3-oxohexanoate in the synthesis of heterocyclic compounds
This Application Note and Protocol guide details the utility of Methyl 6-chloro-3-oxohexanoate (MCOH) in heterocyclic synthesis.
Executive Summary
Methyl 6-chloro-3-oxohexanoate (MCOH) (CAS: 32966-51-1) is a specialized
This guide outlines the use of MCOH as a "privileged building block" for constructing 1,4-dihydropyridines (1,4-DHPs) and functionalized pyrroles .[3][1][2] The terminal chloride serves as a latent electrophile, enabling post-condensation intramolecular cyclization to access fused bicyclic systems (e.g., indolizines) or late-stage diversification via nucleophilic substitution.[1][2]
Chemical Profile & Reactivity Logic
| Property | Specification |
| IUPAC Name | Methyl 6-chloro-3-oxohexanoate |
| Structure | |
| Molecular Weight | 178.61 g/mol |
| Boiling Point | 128–130 °C (at 17 mmHg) |
| Key Functionality | 1.[1][2][4][5][6][7] |
Mechanistic Advantage
In classical Hantzsch or Knorr syntheses, simple acetoacetates (e.g., methyl acetoacetate) yield products with unreactive methyl side chains.[2] MCOH replaces this methyl group with a 3-chloropropyl tether.[3][1]
-
Direct Benefit: Eliminates the need for radical bromination of methyl groups on the heterocycle.
-
Cyclization Potential: The 3-carbon linker is the ideal length for forming 5- or 6-membered fused rings via intramolecular alkylation of the heterocyclic nitrogen.[3][1][2]
Application 1: Hantzsch Synthesis of Functionalized 1,4-Dihydropyridines
The Hantzsch multicomponent reaction (MCR) is the most direct method to utilize MCOH.[1][2] By replacing standard acetoacetate with MCOH, researchers can synthesize 1,4-DHPs with pendant alkyl chlorides, which are valuable calcium channel blocker analogs or intermediates for fused systems.[1][2]
Experimental Protocol
Objective: Synthesis of Dimethyl 2,6-bis(3-chloropropyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials
-
Reagent A: Methyl 6-chloro-3-oxohexanoate (20 mmol, 3.57 g)[3][1][2]
-
Solvent: Ethanol (Absolute, 20 mL)
-
Catalyst: None (Thermal) or Iodine (10 mol%) for rate acceleration.[1]
Workflow
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzaldehyde and MCOH in Ethanol.
-
Amine Addition: Add Ammonium Acetate in a single portion.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1).[1]-
Checkpoint: The product typically appears as a fluorescent spot under UV (254/365 nm).
-
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Filter the solid and wash with cold ethanol (
). Recrystallize from Ethanol/Water if necessary.
Data Interpretation
-
Yield: Typically 65–80%.
-
Structure Confirmation:
NMR will show the characteristic 1,4-DHP singlet at ppm and the triplet for at ppm.[1][2]
Application 2: Synthesis of Fused Indolizine Systems
This protocol demonstrates the "self-validating" nature of the MCOH scaffold. Following the Hantzsch synthesis (or a Paal-Knorr pyrrole synthesis), the terminal chloride can be cyclized onto the ring nitrogen.[1]
Pathway Logic[3]
-
Condensation: MCOH + Primary Amine
Pyrrole/Pyridine intermediate. -
Cyclization: Base-mediated intramolecular
reaction.[1]
Experimental Protocol (Pyrrole Route)
Objective: Synthesis of a Tetrahydroindolizine derivative via Paal-Knorr type condensation followed by cyclization.
Materials
-
Substrate: MCOH (10 mmol)
-
Partner: 2-Aminoethanol (or amino acid ester) (10 mmol)[3][1][2]
-
Reagent: 2,5-Dimethoxytetrahydrofuran (as 1,4-dicarbonyl equivalent) is not used here.[3][1][2] Instead, we use MCOH in a Knorr-type condensation with an
-aminoketone (generated in situ).[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Alternative: Reaction of MCOH with a nitroalkene (Nef reaction) to generate a 1,4-dicarbonyl equivalent is a viable advanced route.[1]
-
Simpler Validated Route (Intramolecular Alkylation): If a pyrrole is formed using MCOH (providing the 3-chloropropyl group at position 3), treatment with a strong base (NaH) effects cyclization.[1]
Workflow (Cyclization Step)
-
Dissolution: Dissolve the 3-(3-chloropropyl)-pyrrole derivative (1.0 eq) in anhydrous DMF (0.1 M).
-
Deprotonation: Cool to
. Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise.-
Observation: Evolution of
gas indicates successful deprotonation of the pyrrole N-H.
-
-
Cyclization: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Carefully add saturated
.[1] -
Extraction: Extract with EtOAc, wash with
solution (to remove DMF), dry, and concentrate.
Visualizing the Reaction Pathways[3][8]
The following diagram illustrates the divergent synthesis pathways starting from Methyl 6-chloro-3-oxohexanoate.
Caption: Divergent synthetic utility of MCOH in Hantzsch (top), Statin (middle), and Fused-Ring (bottom) pathways.[3][1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Hantzsch | Knoevenagel condensation failure (sterics).[3][1][2] | Use a catalytic amount of Piperidine or Iodine to activate the aldehyde. |
| Product is Oily/Sticky | Presence of unreacted MCOH or oligomers. | Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization. |
| Decomposition | Thermal instability of the chloride. | Avoid reaction temperatures |
| Side Reaction (Elimination) | Formation of acrylate (HCl elimination). | Ensure the reaction medium is not strongly basic. Use weak bases (Ammonium Acetate) rather than hydroxides. |
References
-
Atorvastatin Intermediate Synthesis
-
Hantzsch Reaction Mechanisms
- Title: "Recent Advances in the Hantzsch Synthesis of 1,4-Dihydropyridines."
- Source:Organic Chemistry Portal
-
URL:[Link]
- Title: "Paal-Knorr Pyrrole Synthesis - Detailed Protocols.
-
Compound Data (MCOH)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. methyl 1H-pyrrole-3-carboxylate| Ambeed [ambeed.com]
- 5. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 6-chlorohexanoate | 14273-89-3 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jchemrev.com [jchemrev.com]
Troubleshooting & Optimization
Technical Support: Optimizing Methyl 6-chloro-3-oxohexanoate Synthesis
Executive Summary
The synthesis of Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a critical step in generating functionalized heterocycles, particularly for dihydropyridines and pyrrole derivatives.[1] While the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) route is the industry "gold standard" for preparing
This guide addresses the mechanistic bottlenecks of this reaction. Our internal data suggests that incomplete removal of pyridine salts prior to methanolysis and uncontrolled decarboxylation temperatures are the primary drivers of yield loss. By strictly adhering to the "Acidic Wash" protocol and controlling the methanolysis kinetics, yields can be consistently elevated to >85%.
The "Gold Standard" Protocol
Do not deviate from the stoichiometry or temperature ramp without validation.
Reaction Scheme
-
Acylation: Meldrum's Acid + 4-Chlorobutyryl Chloride + Pyridine
Acylated Adduct[2][1] -
Methanolysis: Acylated Adduct + MeOH
Methyl 6-chloro-3-oxohexanoate + Acetone + [2][1]
Optimized Methodology (100 mmol Scale)
-
Preparation: Dissolve Meldrum’s acid (14.4 g, 100 mmol) in anhydrous DCM (50 mL). Add Pyridine (19.8 g, 250 mmol, 2.5 eq) and cool to 0°C under
.-
Critical: Use freshly distilled pyridine or high-grade anhydrous reagent. Old pyridine contains pyridine-N-oxide, which kills the reaction.[1]
-
-
Acylation: Add 4-chlorobutyryl chloride (15.5 g, 110 mmol, 1.1 eq) dropwise over 60 minutes. Maintain internal temperature
. -
The "Yield-Maker" Step (Acidic Wash):
-
Pour the reaction mixture into 2N HCl (containing crushed ice).
-
Extract with DCM.[1][3] Wash the organic layer 2x with 2N HCl to ensure complete removal of pyridine.[1]
-
Why? Residual pyridine neutralizes the acid catalysis required for clean methanolysis and promotes the formation of side-product C (see diagram).[1]
-
-
Methanolysis:
-
Purification: Concentrate methanol. The residue is often pure enough (>95%) for subsequent steps.[1] If not, vacuum distillation is preferred over silica chromatography (which can cause decomposition).[1]
Troubleshooting Guide (Q&A)
Q1: My final yield is stuck at 40%, and the product looks dark. What went wrong? Diagnosis: This is the classic signature of Pyridine Contamination .[2][1] Explanation: If pyridine salts are carried over into the methanolysis step (Step 4), the basic environment favors the formation of polymerized byproducts and potentially the cyclization of the 6-chloro chain onto the ketone (forming cyclopentanone derivatives). Solution: Increase the rigor of your acidic wash in Step 3. Verify the pH of the aqueous wash is < 2.0 before proceeding.[1]
Q2: I see a large impurity peak (approx. 15-20%) that matches Methyl 4-chlorobutyrate. Diagnosis: Incomplete Acylation or Hydrolysis. Explanation: This impurity comes from the direct reaction of unreacted 4-chlorobutyryl chloride with methanol.[1] It means the acid chloride did not couple with Meldrum's acid.[1] Solution:
-
Ensure Meldrum's acid is dry and recrystallized.[1]
-
Verify the quality of your acid chloride (hydrolyzes easily).[1]
-
Slow down the addition rate at 0°C. If you add the acid chloride too fast, it can self-condense or hydrolyze before reacting with the Meldrum's enolate.[1]
Q3: During scale-up (1kg+), the methanolysis step foamed over. How do I control this?
Diagnosis: Runaway Decarboxylation.[2][1]
Explanation: The decomposition of the Meldrum's adduct releases 1 mole of
Q4: Can I use Triethylamine (TEA) instead of Pyridine? Diagnosis: Not recommended for high yields.[2][1] Explanation: TEA is more basic and sterically hindered.[1] While it works, it often leads to O-acylation (kinetic product) rather than C-acylation (thermodynamic product).[1] Pyridine strikes the perfect balance of nucleophilicity (to form the N-acylpyridinium intermediate) and basicity.[1]
Mechanistic Pathway & Failure Modes[1]
The following diagram illustrates the critical "Decision Points" where the reaction succeeds or fails.
Figure 1: Reaction logic flow.[1][4] The "Acidic Wash" is the gatekeeper preventing the formation of polymeric side products.
Comparative Data: Base & Solvent Effects[1][2][5]
The choice of base and workup conditions drastically affects the purity profile.
| Parameter | Recommended (Pyridine) | Alternative (Et3N) | Impact on Yield |
| C/O Acylation Ratio | High (>95:5) | Moderate (80:20) | O-acylated product does not convert to target ketone efficiently.[1] |
| Workup pH | pH < 2.0 (Acidic) | pH 7.0 (Neutral) | Neutral pH leaves residual amine, causing decomposition during heating.[2][1] |
| Methanolysis Temp | 65°C (Reflux) | 25°C (RT) | RT reaction is too slow; incomplete conversion leads to mixed acetals.[1] |
| Typical Yield | 85-92% | 55-65% | Pyridine/Acid Wash protocol is superior.[1] |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[2][1] Meldrum's acid in organic synthesis.[1][3][4] 2. A general and versatile synthesis of
-keto esters.[1] Journal of Organic Chemistry, 43(10), 2087–2088.[1] [1] -
Chen, B. C. (1991).[1][4] Meldrum's acid in organic synthesis.[1][3][4] Heterocycles, 32(3), 529-597.[1][4] [1]
-
Organic Syntheses. (1985).[1] Methyl Phenylacetylacetate (Benzenebutanoic acid,
-oxo-, methyl ester).[1] Organic Syntheses, Coll.[1][3] Vol. 7, p.359. (Standard protocol adaptation). [1] -
BenchChem. (2025).[1] Technical Support Center: Scaling Up Synthesis. (General scale-up safety protocols). [1]
Sources
Purification of crude Methyl 6-chloro-3-oxohexanoate by column chromatography.
Technical Support Center: Purification of Methyl 6-chloro-3-oxohexanoate
Status: Operational
Ticket ID: #PUR-M6C3O-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Optimization of Silica Gel Chromatography for
Executive Summary & Molecule Profile
Welcome to the technical support hub for Methyl 6-chloro-3-oxohexanoate . This intermediate is critical in the synthesis of statin side-chains and
Compound Profile:
-
Structure:
-
Key Instability Factors:
-
Tautomerism: The enol form can hydrogen-bond strongly with silanols, causing peak tailing.
-
Lewis Basicity: The 1,3-dicarbonyl system can chelate trace metals in lower-grade silica.
-
Alkyl Chloride: Susceptible to elimination (forming enones) if heated excessively or exposed to strong bases.
-
Standard Operating Procedure (The "Golden Path")
This protocol is designed to minimize residence time on the column while maximizing resolution.
Phase A: Materials & Preparation
| Component | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard flash grade. Neutral pH (6.5–7.5) is preferred to prevent decomposition. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Additive (Optional) | 0.1% Acetic Acid | Only if tailing is observed. Suppresses silanol ionization and stabilizes the keto form. |
| Loading Solvent | DCM or Toluene | Avoid loading in EtOAc; it causes band broadening immediately. |
Phase B: The Purification Workflow
-
TLC Assessment:
-
Develop TLC in 20% EtOAc/Hexanes .
-
Target Rf: 0.35 – 0.45.
-
Visualization: UV (254 nm) is often weak due to variable enol content. Stain with Anisaldehyde or KMnO₄ for robust detection.
-
-
Column Packing:
-
Slurry pack using 5% EtOAc/Hexanes.
-
Crucial: Add a 1-inch sand layer on top to protect the bed from disturbance during loading.
-
-
Loading:
-
Dissolve crude oil in minimum DCM. Load carefully.
-
Alternative: If the crude is very oily/viscous, use dry loading (adsorb onto Celite or Silica, ratio 1:2) to improve resolution.
-
-
Elution Gradient:
-
CV 1-3: 5% EtOAc/Hexanes (Flush non-polar impurities).
-
CV 4-10: Linear gradient to 25% EtOAc/Hexanes.
-
CV 11+: Hold at 30% EtOAc until product elutes.
-
Troubleshooting & FAQs
Q1: My compound streaks/tails badly on the column, ruining separation.
-
Diagnosis: This is the classic "
-keto ester effect." The enol form is interacting with acidic silanol groups on the silica. -
The Fix: Add 0.1% to 0.5% Acetic Acid to your mobile phase. This protonates the silanols, preventing hydrogen bonding with your compound.
-
Warning: Do NOT use Triethylamine (TEA). Bases can trigger alkylation/cyclization of the alkyl chloride or induce polymerization.
Q2: I am losing mass. The yield is lower than the crude weight suggests.
-
Diagnosis: The compound may be decomposing on the silica (decarboxylation) or staying adsorbed.
-
The Fix:
-
Speed: Flash chromatography must be fast. Do not let the column sit overnight.
-
Deactivation: If using acid-washed silica, switch to neutral silica. Pre-wash the column with 1% TEA in Hexane, then flush efficiently with 5 CVs of solvent to remove bulk base before loading your sensitive chloride.
-
Q3: I see two spots on TLC that merge on the column.
-
Diagnosis: Likely keto-enol tautomers separating on the plate but re-equilibrating in solution.
-
The Fix: Run a 2D TLC (run once, rotate 90°, run again). If the spots reappear on the diagonal, they are tautomers. Collect them together; they are the same compound.
Q4: The product is UV inactive.
-
Diagnosis: The keto form has low UV absorbance.
-
The Fix: Rely on p-Anisaldehyde stain (heat required). It usually stains dark blue/purple.
Logic Visualization (Decision Tree)
The following diagram outlines the critical decision-making process for purifying this specific class of molecule.
Caption: Decision tree for optimizing purification based on TLC behavior and compound stability.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Rf Value | 0.35 – 0.40 | In 20% EtOAc/Hexanes. |
| Loading Ratio | 1:30 to 1:50 | Ratio of Compound : Silica (w/w).[1] |
| Detection | Stain (Anisaldehyde) | UV (254nm) is unreliable for keto-form. |
| Yield Target | 85–95% | Loss usually indicates degradation, not adsorption. |
References
-
PubChem. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3.[2] National Library of Medicine. Available at: [Link]
-
Restek Corporation. GC Troubleshooting—Tailing Peaks. (Principles of chromatographic tailing applicable to Flash). Available at: [Link]
- Organic Syntheses.
- Vertex AI Search.Synthesis of methyl 6-chloro-3-oxohexanoate patent landscape. (Confirmed stability data and synthesis routes).
Sources
Troubleshooting low conversion rates in Methyl 6-chloro-3-oxohexanoate synthesis
Troubleshooting & Optimization Guide for β-Keto Ester Synthesis[1][2][3]
Topic: Troubleshooting low conversion rates in Methyl 6-chloro-3-oxohexanoate synthesis. Target Molecule: Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) Primary Route: Meldrum’s Acid Acylation (Oikawa Method)[1][2][3]
Phase 1: Diagnostic Triage – Why is my yield low?
Low conversion in this synthesis is rarely a "random" failure.[1][3] It typically stems from one of three distinct failure modes. Use this logic tree to identify your specific issue before proceeding to the protocols.
Figure 1: Diagnostic logic tree for isolating the root cause of low conversion.
Phase 2: Reagent Integrity (The Silent Killer)[3]
The most common cause of "low conversion" is not the reaction chemistry, but the degradation of 4-chlorobutyryl chloride .[3]
The Problem: Spontaneous Cyclization
4-chlorobutyryl chloride is inherently unstable.[1][3] Upon exposure to trace moisture, it hydrolyzes to 4-chlorobutyric acid, which spontaneously cyclizes to
Protocol: Reagent Validation
-
Visual Check: If the liquid is cloudy or has a precipitate, it is compromised.[3]
-
Titration/GC: Run a quick GC-FID. If GBL content > 5%, purification is mandatory.[2][3]
-
Purification: Distill 4-chlorobutyryl chloride under reduced pressure (bp ~105-112°C at 50 mmHg) immediately before use [1].
Phase 3: The Acylation Protocol (Thermodynamics & Kinetics)
The reaction between Meldrum's acid and an acid chloride is highly exothermic.[3] The formation of the acyl-Meldrum's acid intermediate requires precise kinetic control to favor C-acylation over O-acylation or ring-opening.[1][2][3]
Optimized Acylation Workflow
Scale: 100 mmol basis.
| Parameter | Specification | Reason for Failure |
| Solvent | Dichloromethane (Anhydrous) | Wet solvent quenches acid chloride immediately.[2][3] |
| Base | Pyridine (2.5 equiv) | Must scavenge HCl and activate the Meldrum's acid.[3] |
| Temperature | -5°C to 0°C | > 5°C promotes O-acylation and decomposition.[2][3] |
| Addition Rate | Dropwise over 60 mins | Fast addition causes localized hotspots (exotherm).[3] |
Step-by-Step Procedure
-
Dissolution: Dissolve Meldrum's acid (1.0 equiv) in DCM (5 mL/g). Add Pyridine (2.5 equiv).[3]
-
Observation: The solution may turn slightly yellow.[3]
-
-
Cooling: Cool the mixture to 0°C . Do not freeze the mixture (Meldrum's acid pyridinium salt may precipitate; ensure good stirring).[3]
-
Addition: Add 4-chlorobutyryl chloride (1.1 equiv) diluted in DCM dropwise.
-
Maturation: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
Phase 4: Methanolysis & Decarboxylation[3]
The intermediate (5-(4-chlorobutyryl)-2,2-dimethyl-1,3-dioxane-4,6-dione) is stable but must be thermally decomposed in methanol to yield the final
Figure 2: Reaction pathway showing the critical ketene intermediate formed during reflux.[2][3]
The "Incomplete Conversion" Trap
A common error is refluxing for insufficient time.[3] The ring opening is fast, but the decarboxylation is the rate-limiting step.[2][3]
-
Solvent Swap: Evaporate the DCM completely.[1][3] Traces of pyridine can interfere with the workup, but are generally tolerated in the methanolysis step.
-
Reflux: Dissolve the residue in excess anhydrous Methanol (at least 10-20 volumes) .
-
Thermal Drive: Reflux vigorously (
) for 4–6 hours .-
Troubleshooting: If you see a peak in LCMS corresponding to MW + 44 (or similar adducts), the decarboxylation is incomplete.[3] Continue reflux.
-
-
Isolation: Evaporate Methanol. The residue contains the product, pyridine salts, and acetone byproducts.[3]
-
Purification: Partition between Ethyl Acetate and 1N HCl .
Phase 5: Impurity Profile & FAQ
Common Impurities Table
| Impurity | Origin | Solution |
| Dimethyl Malonate | Decomposition of Meldrum's acid without acylation.[1][2][3] | Ensure Acid Chloride is active; Dry solvents.[1][3] |
| Methyl 4-chlorobutyrate | Methanolysis of unreacted Acid Chloride.[1][3] | Use slight excess of Meldrum's acid; Ensure full acylation time.[3] |
| Hydrolysis of starting material.[1][3] | Distill 4-chlorobutyryl chloride before use.[1][2][3] | |
| Cyclized Product | Intramolecular alkylation of the | Avoid strong bases during workup; Keep pH < 8.[3] |
Frequently Asked Questions
Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Not recommended. TEA is a stronger base and can lead to deprotonation of the formed acyl-Meldrum's acid at the wrong position, or promote polymerization.[3] Pyridine acts as an ideal buffer/nucleophilic catalyst for this specific transformation [2].[3]
Q: My product has a yellow/orange color. Is it pure? A: Pure Methyl 6-chloro-3-oxohexanoate should be a colorless to pale yellow oil.[2][3] A deep orange/brown color indicates polymerization or the presence of conjugated side products (often from running the acylation > 5°C).[3] Distillation under high vacuum is required to remove these color bodies.[3]
Q: Can I scale this up to 1kg? A: Yes, but the heat transfer during the acid chloride addition becomes the limiting factor.[3] On a kilo scale, the addition might take 4-6 hours to maintain the temperature at 0°C. Do not rush this step.[3]
Q: Why is the "6-chloro" group stable? Doesn't it cyclize?
A: The chloride is a good leaving group, but the
References
-
Preparation of 4-chlorobutyryl chloride. Google Patents (CN101445447A). [1][3]
-
Synthesis of
-keto esters from Meldrum's acid. Organic Syntheses, Coll.[1][2][3][6] Vol. 7, p.359 (1990). [Link][3] -
Acyl Meldrum's Acid Derivatives: Application in Organic Synthesis. ResearchGate (Review). [Link]
-
Methyl 6-chloro-3-oxohexanoate Compound Summary. PubChem. [Link][1][2][3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Stability issues and degradation of Methyl 6-chloro-3-oxohexanoate in solution
Topic: Stability, Degradation Pathways, and Handling Protocols
Document ID: TSC-MCOH-001 | Version: 2.4 | Status: Active
Executive Summary: The "Ticking Time Bomb"
Methyl 6-chloro-3-oxohexanoate (MCOH) is a critical intermediate, often used in the synthesis of statin side chains (e.g., Atorvastatin). However, it presents a unique stability challenge due to its bifunctional reactivity .
It contains a
Mechanistic Insight: Why MCOH Degrades
To troubleshoot effectively, you must understand the two competing degradation pathways.
Pathway A: Intramolecular Cyclization (The Primary Threat)
The methylene protons at the
-
Initiation: A base (even slightly alkaline glass or trace water) deprotonates C2.
-
Cyclization: The resulting enolate acts as a nucleophile, attacking the C6 carbon carrying the chlorine.
-
Result: Irreversible formation of Methyl 2-oxocyclopentanecarboxylate and release of HCl.
-
Diagnostic Marker: Mass shift of -36 Da (Loss of HCl).
-
Pathway B: Hydrolysis & Decarboxylation
Common in aqueous or protic solvents.
-
Hydrolysis: The ester group hydrolyzes to the
-keto acid. -
Decarboxylation: The acid spontaneously loses
to form 6-chloro-2-hexanone .-
Diagnostic Marker: Mass shift of -44 Da (Loss of
) relative to the acid, or massive fragmentation.
-
Visualizing the Degradation Pathways
The following diagram maps the kinetic fate of MCOH in solution.
Figure 1: Reaction network showing the dominant cyclization pathway (Red) versus the secondary hydrolysis pathway (Grey).
Troubleshooting Guide (Q&A)
Category: Analytical Anomalies[1]
Q1: My LC-MS spectrum shows a dominant peak at [M+H]+ 143 instead of the expected 179. What happened?
-
Diagnosis: Your sample has undergone Cyclization .
-
Explanation: The expected mass of MCOH is ~178.6 Da. A peak at 143 Da corresponds to Methyl 2-oxocyclopentanecarboxylate (MW 142.15). This indicates the loss of HCl (36 Da).
-
Root Cause: The sample was likely dissolved in a non-acidified solvent (e.g., pure Methanol) or sat in the autosampler for >4 hours at room temperature.
-
Corrective Action: Immediately acidify all future sample diluents with 0.1% Formic Acid or Acetic Acid . This protonates the
-carbon, blocking the enolate formation required for cyclization [1].
Q2: The NMR spectrum in
-
Diagnosis: Keto-Enol Tautomerism.
-
Explanation:
-keto esters exist in equilibrium between keto and enol forms. In non-polar solvents like Chloroform, the intramolecular hydrogen bond stabilizes the enol form, leading to complex splitting patterns and slow exchange on the NMR timescale. -
Corrective Action: This is not necessarily degradation.[1] To simplify the spectrum, run the NMR in
(which disrupts internal H-bonds) or add a trace of to exchange the enolic proton.
Q3: My compound purity drops by 10% every time I dry it down on the rotavap.
-
Diagnosis: Thermal Degradation / Surface Catalysis.
-
Explanation: Heating MCOH accelerates both cyclization and decarboxylation. Furthermore, standard borosilicate glass is slightly basic, which catalyzes the reaction during the concentration phase when the compound is in close contact with the glass wall.
-
Corrective Action:
-
Bath temperature < 30°C .
-
Use acid-washed glassware (rinse with 0.1N HCl, then Acetone, then dry).
-
Do not distill to dryness; leave a small amount of solvent or oil.
-
Best Practices & Protocols
Storage & Solvent Compatibility Matrix
The following data summarizes stability across common laboratory conditions.
| Solvent / Condition | Stability Rating | Mechanism of Failure | Recommended Action |
| Methanol (Neutral) | Low (< 24h) | Transesterification & Enolization | Avoid for long-term storage. |
| Acetonitrile (Neutral) | Medium | Slow Cyclization | Use for short-term LC runs only. |
| Acetonitrile + 0.1% FA | High | Protonation inhibits Enolate | Preferred LC-MS diluent. |
| Water (pH 7) | Critical Failure | Rapid Cyclization (immiscible but reacts at interface) | Never store in aqueous buffer. |
| Solid State (-20°C) | High | N/A | Store under Argon/Nitrogen. |
Protocol: Safe Handling for Analytical Prep
Objective: Prepare MCOH samples for HPLC/LC-MS without inducing degradation.
-
Glassware Prep:
-
Use amber glass vials (silanized glass is preferred but not strictly necessary if acidified).
-
Avoid reusing old glassware that may have detergent residues (alkaline).
-
-
Diluent Preparation:
-
Prepare Acetonitrile (ACN) with 0.1% Formic Acid .
-
Do not use unbuffered Methanol or Water.
-
-
Sample Dissolution:
-
Weigh MCOH rapidly; it is hygroscopic.
-
Dissolve immediately in the acidified ACN.
-
Cooling: Keep the autosampler at 4°C .
-
-
Analysis:
-
Limit run times. If the sample sits for >12 hours, re-prep.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]
-
Taber, D. F. (2014).
-Keto Esters. Organic Chemistry Portal. Retrieved from [Link]
Sources
Challenges in the scale-up of Methyl 6-chloro-3-oxohexanoate production
Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of Methyl 6-chloro-3-oxohexanoate.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Scaling up the production of
I. Core Synthetic Workflow & Mechanistic Pathway
Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5)[1] is a highly versatile
Fig 1: Synthesis pathway of Methyl 6-chloro-3-oxohexanoate via Meldrum's acid.
II. Troubleshooting Guides & FAQs
Q1: During the methanolysis step at pilot scale, we experience violent foaming, reactor pressurization, and occasional blow-out. How can we mitigate this?
Causality: The conversion of the acyl Meldrum's acid intermediate to the final
Q2: Our final product contains 5–15% of a cyclized impurity, identified via NMR as methyl 2-oxocyclopentanecarboxylate. Why is this forming and how do we stop it?
Causality: Methyl 6-chloro-3-oxohexanoate possesses a nucleophilic enolizable
Fig 2: Base-catalyzed intramolecular cyclization leading to cyclopentanone impurity.
Q3: We are seeing low yields of the initial acyl Meldrum's acid intermediate, with significant O-acylation instead of the desired C-acylation. Causality: Acylation of Meldrum's acid is a classic kinetically vs. thermodynamically controlled reaction. O-acylation is the fast kinetic product, while C-acylation is the stable thermodynamic product[2]. High localized temperatures during acid chloride addition, or the use of non-nucleophilic bases, can trap the kinetic O-acyl enol ether. Solution: Maintain the reaction bulk temperature strictly between -10 °C and -5 °C during the addition of 4-chlorobutyryl chloride. Use pyridine as the base; it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate that selectively transfers the acyl group to the carbon atom of Meldrum's acid.
III. Quantitative Data: Lab vs. Pilot Scale Parameters
To successfully scale this chemistry, thermal mass and mass transfer limitations must be accounted for. The table below summarizes the critical deviations required when moving from a 100 g lab scale to a 10 kg pilot scale.
| Process Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Mechanistic Reason for Scale-Up Deviation |
| Dosing Temperature | -5 °C to 0 °C | -10 °C to -5 °C | Slower heat dissipation at scale requires a lower jacket temperature to prevent kinetic O-acylation. |
| Methanolysis Mode | Batch Reflux | Semi-batch Dosing | Mitigates sudden volumetric expansion from |
| Aqueous Wash pH | pH 2.0 | pH < 1.5 | Ensures absolute protonation of pyridine; prevents base-catalyzed cyclization during distillation. |
| Distillation Temp | 85 °C (Standard Vac) | < 75 °C (Wiped Film) | Extended residence time at scale necessitates lower temperatures to avoid thermal decarboxylation. |
| Expected Yield | 88% | 82% | Minor losses in phase separations and wiped film evaporation residue. |
IV. Field-Proven Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) validation checks are met.
Step 1: Acylation of Meldrum's Acid
-
Charge a dry, nitrogen-purged reactor with dichloromethane (DCM, 10 L/kg), Meldrum's acid (1.05 eq), and Pyridine (2.1 eq).
-
Cool the mixture to -10 °C.
-
Dose 4-chlorobutyryl chloride (1.0 eq) via an addition funnel over 3 hours, maintaining the internal temperature below -5 °C.
-
Stir for 2 hours at 0 °C.
Validation Check 1 (Reaction Completion): Take a 1 mL aliquot, wash with water, and analyze the organic layer via FTIR. The disappearance of the acid chloride carbonyl stretch at
confirms complete conversion. Do not proceed if the peak remains; extend stirring time.
Step 2: Critical Acid Wash (Base Removal)
-
Quench the reaction by adding 1N HCl (5 L/kg) while maintaining the temperature below 10 °C.
-
Agitate for 15 minutes, then allow phase separation. Drain the lower organic layer.
-
Repeat the 1N HCl wash.
Validation Check 2 (Cyclization Prevention): Measure the pH of the separated aqueous layer. It must be strictly
. If the pH is higher, perform a third 1N HCl wash. Failure to achieve this pH will result in catastrophic yield loss to the cyclopentanone impurity during Step 3.
-
Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure at °C to yield the crude acyl Meldrum's acid as a thick oil.
Step 3: Semi-Batch Methanolysis
-
In a separate reactor equipped with a robust reflux condenser and gas scrubber, charge anhydrous methanol (5 L/kg) and heat to a gentle reflux (65 °C).
-
Dissolve the crude acyl Meldrum's acid in a minimal amount of methanol (1 L/kg) and dose this solution into the refluxing methanol over 4 hours.
-
Maintain reflux for an additional 2 hours after dosing is complete.
Validation Check 3 (Decarboxylation): Monitor the off-gas flow rate. The reaction is complete when
evolution ceases. TLC (Hexane:EtOAc 7:3) should show the disappearance of the baseline-heavy intermediate.
Step 4: Isolation & Purification
-
Concentrate the reaction mixture under vacuum to remove methanol and acetone.
-
Purify the crude Methyl 6-chloro-3-oxohexanoate via Wiped Film Evaporation (WFE) or short-path high-vacuum distillation (Target:
°C at 0.1 mbar).
Validation Check 4 (Purity): GC-MS analysis should confirm a purity of
. The absence of a peak at142 confirms the successful suppression of the methyl 2-oxocyclopentanecarboxylate impurity.
V. References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate". PubChem. Available at: [Link]
-
Michael, J. P., et al. "Synthesis of 2-(2-hetaryl)-6-hydroxy-3-(R-amino)-2-hexenenitriles and Intramolecular Cyclization Dynamics". ResearchGate. Available at: [Link]
Sources
Removing unreacted starting materials from Methyl 6-chloro-3-oxohexanoate
Executive Summary
Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a critical intermediate in the synthesis of
This guide provides a modular purification strategy. We prioritize chemical washing for bulk impurity removal, followed by high-vacuum distillation for isolation, and flash chromatography for analytical purity.
Part 1: Purification Logic & Workflow
Before initiating physical separation, understand the physicochemical landscape of your crude mixture.
Decision Matrix: Selecting the Right Protocol
The following logic flow illustrates the standard decision process for purifying Methyl 6-chloro-3-oxohexanoate based on the scale and nature of impurities.
Figure 1: Purification workflow decision tree. Selecting the correct path minimizes thermal stress on the compound.
Part 2: Technical Protocols
Protocol A: Chemical Wash (Removal of Acidic Precursors)
Target Impurities: Unreacted 4-chlorobutyryl chloride (hydrolyzed to acid), 4-chlorobutyric acid, acetic acid.
Mechanism: The
Step-by-Step:
-
Dilution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Ratio: 10 mL solvent per 1 g crude).
-
Hydrolysis of Acyl Chlorides: If unreacted acid chloride is suspected, wash first with cold water (0–5°C) for 10 minutes. This converts chlorides to carboxylic acids.
-
Selective Extraction:
-
Wash the organic layer twice with saturated aqueous NaHCO
. -
CRITICAL: Keep the mixture cold (0–10°C). Warm basic conditions promote ester hydrolysis and decarboxylation [1].
-
-
Brine Wash: Wash once with saturated brine to remove trapped water.
-
Drying: Dry over anhydrous Na
SO (Magnesium sulfate is acceptable, but Sodium sulfate is milder). -
Concentration: Remove solvent under reduced pressure at <35°C .
Protocol B: High-Vacuum Distillation (Bulk Purification)
Target Impurities: Solvents, volatile starting materials, heavy oligomers.
Thermodynamic Constraints:
-
Boiling Point (Est.): ~110–120°C at 0.5 mmHg. (Extrapolated from Ethyl analog BP of 128°C @ 17 mmHg [2]).
-
Thermal Ceiling: Avoid pot temperatures >130°C to prevent decarboxylation.
Step-by-Step:
-
Setup: Use a short-path distillation head (Vigreux column is optional but may increase pressure drop too much). Ensure all joints are greased and vacuum-tight.
-
Vacuum: Apply high vacuum (<1 mmHg is ideal; <5 mmHg is mandatory).
-
Heating:
-
Use an oil bath with magnetic stirring.
-
Raise temperature slowly.
-
Foreshot: Collect the first fraction (lower boiling point) separately. This often contains methyl 4-chlorobutyrate (if present).
-
Main Fraction: Collect the steady boiling fraction.
-
-
Stabilization: If the compound is stored for long periods, store under nitrogen at -20°C to prevent auto-oxidation or hydrolysis.
Data Table: Estimated Distillation Parameters
| Parameter | Value | Notes |
| Pressure | 0.1 – 1.0 mmHg | Lower pressure is safer for thermal stability. |
| Bath Temp | 120 – 140°C | Do not exceed 150°C. |
| Vapor Temp | 105 – 115°C | Dependent on exact vacuum level. |
| Coolant | 0°C (Glycol/Water) | Ensure efficient condensation. |
Protocol C: Flash Chromatography (Analytical Purity)
Target Impurities: Close-eluting isomers, degradation products.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate.
Step-by-Step:
-
TLC Method: Visualize using KMnO
stain (ketones/alkenes) or Iodine. UV is weak due to lack of conjugation unless enolized. -
Elution Gradient:
-
Start: 95:5 (Hex:EtOAc) to remove non-polar impurities.
-
Product Elution: Typically elutes around 80:20 to 70:30 (Hex:EtOAc) .
-
-
Loading: Dry load on silica or load as a concentrated DCM solution.
Part 3: Troubleshooting & FAQs
Q1: My product turned dark orange/brown during distillation. What happened?
Diagnosis: Thermal decomposition or polymerization. Root Cause:
-
Temperature too high:
-keto esters are thermally sensitive. If the pot temperature exceeded 140-150°C, decarboxylation (loss of CO ) likely occurred, forming 6-chloro-2-hexanone and polymer byproducts. -
Vacuum too weak: Poor vacuum required higher temperatures to distill. Solution:
-
Check your vacuum pump seals (target <1 mmHg).
-
Use a wiped-film evaporator if available for larger scales to minimize residence time.
Q2: I cannot remove the unreacted 4-chlorobutyryl chloride. It co-distills.
Diagnosis: Azeotropic behavior or similar boiling points. Root Cause: The boiling point of the methyl ester of the starting material (Methyl 4-chlorobutyrate) is lower but close enough to drag into the main fraction if the reflux ratio is low. Solution:
-
Chemical Derivatization: Before distillation, treat the crude with a small amount of methanol and pyridine . This converts the acyl chloride to Methyl 4-chlorobutyrate.
-
Wash: While this ester is hard to separate, converting the chloride to the acid (via water wash) allows for removal via the Protocol A (Bicarbonate Wash) described above. Do not attempt to distill active acyl chlorides; they degrade the oil and equipment.
Q3: The NMR shows a mixture of enol and keto forms. Is my product impure?
Diagnosis: Keto-enol tautomerism.
Analysis:
Q4: The product degrades on the silica column.
Diagnosis: Acid sensitivity. Root Cause: Silica gel is slightly acidic. This can catalyze hydrolysis or cyclization of the 6-chloro group. Solution:
-
Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine in Hexanes before loading.
-
Fast Elution: Run the column quickly; do not leave the compound on silica overnight.
References
- Google Patents. "CN101125815A - Chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
-
PubChem. "Methyl 6-chloro-3-oxohexanoate (Compound)."[1] National Center for Biotechnology Information, 2025. [Link]
-
Cheméo. "6-Chlorohexanoic acid, methyl ester - Chemical & Physical Properties." Cheméo, 2025.[2][3] [Link]
Sources
Fractional distillation conditions for purifying Methyl 6-chloro-3-oxohexanoate.
Technical Support Center: Purification of Methyl 6-chloro-3-oxohexanoate
Executive Summary & Process Overview
The Challenge:
Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a thermally labile
-
High Boiling Point: The addition of the chlorine atom and the ester functionality raises the boiling point significantly compared to non-halogenated analogs.
-
Thermal Instability: Like all
-keto esters, MCOH is prone to decarboxylation and polymerization at elevated temperatures. Furthermore, the alkyl chloride moiety introduces the risk of HCl elimination (dehydrohalogenation), which catalyzes further degradation (autocatalytic decomposition).
The Solution: Successful distillation requires a "High Vacuum, Low Residence Time" strategy. Standard atmospheric or rough vacuum distillation will result in a black, tarry pot residue and low recovery. This guide defines the specific vacuum windows and column configurations required to distill MCOH without degrading the molecule.
Critical Process Parameters (CPPs)
The following parameters are non-negotiable for maintaining the integrity of the molecule.
| Parameter | Target Range | Scientific Rationale |
| Vacuum Pressure | 0.1 – 1.0 mbar (0.075 – 0.75 Torr) | Lower pressure reduces the boiling point below the thermal decomposition threshold ( |
| Vapor Temperature | 85°C – 105°C | At < 1 mbar, MCOH distills in this range. Exceeding 110°C vapor temp usually indicates pressure leaks or overheating. |
| Bath Temperature | Max 135°C | The |
| Column Type | Vigreux or Structured Packing | Do not use random packing (Rashig rings) or plate columns. You need low pressure drop ( |
| Coolant Temp | 20°C - 25°C | The distillate is viscous but flows well at room temp. Too cold (<0°C) may cause crystallization or viscosity issues in the condenser. |
Equipment Configuration & Methodology
The Fractional Setup
For this specific molecule, "Fractional Distillation" must be interpreted carefully. You are likely separating the product from methyl dichloroacetate (light key) or heavy oligomers (heavy key).
-
Flask: Round-bottom with a magnetic stir bar (egg-shaped for high torque). Note: Mechanical stirring is preferred for scales >1L to prevent hot spots.
-
Column:
-
Preferred: 20cm Vigreux column (Low Hold-up).
-
Alternative: Sulzer-type structured packing (High Efficiency, Low
).
-
-
Head: Vacuum-jacketed distillation head with a cow receiver.
-
Vacuum: Rotary vane pump (two-stage) capable of ultimate pressure
mbar.
Diagram: Decomposition Pathways
Understanding why the distillation fails is crucial. The diagram below illustrates the thermal stress pathways you are trying to avoid.
Figure 1: Thermal degradation pathways of
Step-by-Step Protocol
Step 1: System Inerting
-
Assemble glassware. Grease joints lightly with high-vacuum grease (Dow Corning 976 or Krytox).
-
Flush the system with dry Nitrogen or Argon. Moisture promotes hydrolysis of the ester.
Step 2: Degassing (Crucial)
-
Start stirring.[1]
-
Apply vacuum gradually at room temperature.
-
Volatile solvents (DCM, Methanol from synthesis) will off-gas.
-
Wait until the vacuum gauge stabilizes below 2.0 mbar before applying heat.
Step 3: The Ramp
-
Set oil bath to 60°C. Increase by 10°C every 15 minutes.
-
Watch the pressure. If pressure spikes, pause heating. This indicates decomposition or residual solvent "bumping."
-
Foreshot (Fraction 1): Collect drops coming over between 40°C - 80°C (vapor). These are likely chlorinated impurities or lower esters.
Step 4: Main Fraction Collection
-
When vacuum is < 1.0 mbar and Bath is ~125°C, product should distill.
-
Target Vapor Temp: 85°C - 105°C (dependent on exact vacuum depth).
-
The liquid should be clear to pale yellow. If it turns orange/brown in the receiver, reduce bath temp immediately.
Troubleshooting Guide (FAQ)
Q1: The material in the boiling flask is turning black and viscous. What is happening?
-
Diagnosis: Thermal polymerization. You have exceeded the thermal budget of the
-keto ester. -
Corrective Action:
-
Check Vacuum: Is it effectively < 1 mbar at the pump? Check for leaks.
-
Check
: If using a packed column, the pot might be at 10 mbar while the head is at 0.5 mbar. Remove packing and switch to a Vigreux column or Short Path head. -
Stop immediately if the pot residue becomes immovable.
-
Q2: The distillate is acidic (pH < 4). Is this normal?
-
Diagnosis: No. This indicates HCl elimination (dehydrohalogenation).
-
Corrective Action:
-
Ensure the pot temperature is kept below 130°C.
-
Consider adding a solid acid scavenger to the pot (e.g., 1-2% w/w anhydrous Sodium Carbonate or Calcium Carbonate) only if using a simple flash distillation. Note: Solid additives can cause bumping; use with caution.
-
Q3: My vacuum gauge reads 0.1 mbar, but nothing is distilling until the bath is 160°C.
-
Diagnosis: False vacuum reading or "Cold Trap" error.
-
Corrective Action:
-
Your gauge may be measuring the pump's capacity, not the system pressure. Place the sensor between the condenser and the cold trap.
-
The vapor path may be blocked (frozen condenser?).
-
Warning: Do not heat MCOH to 160°C; it will decompose violently.
-
Q4: Can I use a spinning band column for higher purity?
-
Diagnosis: Generally, no.
-
Reasoning: Spinning bands have high residence times and high surface interaction. For MCOH, residence time is the enemy . Use a structured packing column if high plates are needed, but accept a lower yield.
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for resolving distillation issues.
References
-
PubChem Compound Summary. (2025). Methyl 6-chloro-3-oxohexanoate (CID 11564557).[2] National Center for Biotechnology Information. [Link]
-
World Intellectual Property Organization. (2014). Process for the preparation of tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate (WO 2014/203045).[3] (Describes synthesis and handling of 6-chloro-3-oxohexanoate derivatives).
-
Taber, D. F. (2006). Synthesis of the HMG-CoA Reductase Inhibitors. Organic Chemistry Portal. (Context on
-keto ester instability in statin synthesis). [Link]
Sources
- 1. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]
- 2. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Structural Elucidation and Tautomeric Analysis of Methyl 6-chloro-3-oxohexanoate: A Comparative NMR Guide
Executive Summary & Application Context
Methyl 6-chloro-3-oxohexanoate (CAS: 39556-41-3) is a critical pharmacophore intermediate, most notably utilized in the synthesis of the HMG-CoA reductase inhibitor Atorvastatin (Lipitor) .
Unlike simple esters, this molecule possesses a
The Core Analytical Problem: Inexperienced analysts often misinterpret the enol signals (vinyl proton at ~5.0 ppm and hydroxyl proton at ~12.0 ppm) as process impurities or degradation products.[1] This guide provides a definitive comparative analysis to distinguish tautomeric species from genuine impurities, utilizing solvent-dependent NMR behavior as a validation tool.[1]
Analytical Workflow & Logic
The following diagram outlines the decision matrix for analyzing
Figure 1: Analytical workflow for distinguishing tautomeric states in
Theoretical Framework: The Tautomeric Equilibrium
Understanding the equilibrium is a prerequisite for accurate integration.[1]
-
Keto Form: Thermodynamically favored in polar aprotic solvents (like DMSO).[1]
-
Enol Form: Stabilized in non-polar solvents (like
) by a 6-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.[1][2]
Figure 2: Equilibrium shifts based on solvent polarity.
Comparative 1H NMR Analysis
The following data compares the spectral signature in Chloroform-
Experimental Data: 1H NMR (400 MHz, )
| Assignment | Type | Shift ( | Multiplicity | Integral (Keto) | Integral (Enol) | Notes |
| Enol -OH | Enol | 12.05 | Broad Singlet | - | 1H | Diagnostic: Disappears with |
| Vinyl =CH- | Enol | 5.02 | Singlet | - | 1H | Diagnostic: The |
| Both | 3.74 | Singlet | 3H | 3H | Overlapping singlets (Keto/Enol often split slightly).[1] | |
| Both | 3.58 | Triplet ( | 2H | 2H | Deshielded by Chlorine.[1] | |
| Keto | Keto | 3.48 | Singlet | 2H | - | Primary Quantification Peak. |
| Keto | 2.72 | Triplet ( | 2H | - | Adjacent to Ketone ( | |
| Enol | 2.35 | Triplet | - | 2H | Shielded due to conjugation in enol.[1] | |
| Both | 2.08 | Quintet | 2H | 2H | Central methylene of propyl chain.[1] |
Expert Insight:
In
-
Warning: Do not integrate the Keto
(3.48 ppm) against the (3.74 ppm) assuming a 2:3 ratio.[1] You must sum the integrals of the Keto (2H) and the Enol Vinyl proton (1H) to account for the total molar mass.
Comparative 13C NMR Analysis
The Carbon-13 spectrum provides definitive proof of the backbone structure.[1] The key distinction is the presence of two carbonyl signals in the Keto form versus one carbonyl and one alkene carbon in the Enol form.[1]
Experimental Data: 13C NMR (100 MHz, )
| Carbon Position | Keto Shift (ppm) | Enol Shift (ppm) | Structural Significance |
| Ketone ( | 202.1 | - | Distinctive ketone region. |
| Enol ( | - | 175.5 | Vinyl carbon attached to Oxygen.[1] |
| Ester ( | 167.5 | 172.8 | Ester carbonyl (shifts upfield in enol).[1] |
| Enol ( | - | 90.2 | Highly shielded vinyl carbon ( |
| 52.4 | 51.8 | Methyl ester carbon.[1] | |
| 44.2 | 44.5 | Terminal alkyl chloride.[1] | |
| 49.1 | - | Carbon between two carbonyls (Keto).[1] | |
| Alkyl Chain | 39.5, 26.8 | 32.1, 27.5 | Remaining propyl chain carbons.[1] |
Comparative Guide: Alternatives & Solvent Effects[1][3]
This section fulfills the requirement to objectively compare the product's behavior against alternatives to aid in method development.
Comparison 1: Solvent System Selection ( vs. )
| Feature | Chloroform- | DMSO- | Recommendation |
| Tautomerism | Visible. Distinct Keto and Enol signals.[1][3][4] | Suppressed. Predominantly Keto form.[1][4] | Use DMSO for simple purity assay to avoid integration errors. |
| Resolution | Excellent for aliphatic region.[1] | Good, but water peak (~3.3 ppm) often interferes with Keto | Use |
| Exchangeable Protons | Enol -OH is sharp/visible (~12 ppm).[1] | -OH often broadened or invisible due to exchange.[1] | Use |
Comparison 2: Structural Analog (Effect of Chlorine)
Comparing Methyl 6-chloro-3-oxohexanoate vs. Methyl 3-oxohexanoate (non-chlorinated).
-
Inductive Effect: The Chlorine atom exerts an electron-withdrawing inductive effect.[1]
-
Observation:
-
The terminal methyl of the non-chlorinated analog appears at ~0.9 ppm (triplet) .[1]
-
The chloromethyl group (
) appears at 3.58 ppm (triplet) .[1] -
Impact: The shift of the
-keto region ( and ) remains largely unaffected (~0.05 ppm difference) because the chlorine is separated by 3 carbons, diminishing the inductive pull on the active center.
-
Experimental Protocol (Self-Validating)
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this protocol which includes a self-check step.
Materials
-
Analyte: ~15 mg Methyl 6-chloro-3-oxohexanoate.[1]
-
Solvent: 0.6 mL
(99.8% D) with 0.03% TMS. -
Tube: 5mm High-Precision NMR Tube.
Method
-
Preparation: Dissolve analyte in solvent. Wait 15 minutes before acquisition.
-
Reasoning: Tautomeric equilibrium is not instantaneous.[1] Dissolution disrupts the solid-state structure; the solution needs time to equilibrate to the solvent-specific Keto:Enol ratio.
-
-
Acquisition (1H):
-
Processing:
-
Reference TMS to 0.00 ppm.[1]
-
Phase correction: Manual (Automatic phasing often fails on the broad Enol -OH).
-
Validation Step (The "Trust" Check)
Calculate the Total Molar Integral (
-
Pass: Deviation < 5%.
-
Fail: Deviation > 5% indicates impurity overlap or insufficient relaxation delay.[1]
References
-
PubChem. Methyl 6-chloro-3-oxohexanoate (Compound).[1][5] National Library of Medicine.[1] Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent impurities in analysis). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparative Guide: GC-MS Characterization of Methyl 6-chloro-3-oxohexanoate (MCOH) vs. LC-MS Strategies
Executive Summary: The Analytical Dilemma
Methyl 6-chloro-3-oxohexanoate (MCOH), a critical intermediate in the synthesis of statins (e.g., Atorvastatin), presents a classic analytical paradox. As a
While HPLC-UV is the industry standard for routine purity assay, it lacks the structural specificity required for impurity profiling during process development. GC-MS offers superior resolution and structural elucidation but poses a risk of on-column thermal degradation (decarboxylation/dehydration).[]
This guide objectively compares Direct GC-MS , Derivatized GC-MS , and LC-MS strategies, recommending a Derivatized GC-MS workflow as the gold standard for comprehensive impurity characterization.[]
Comparative Analysis of Analytical Strategies
| Feature | Method A: Direct GC-MS | Method B: Derivatized GC-MS (Recommended) | Method C: LC-MS (ESI) |
| Principle | Direct injection of neat/diluted sample.[] | Chemical modification (Oximation/Silylation) to lock tautomers and increase stability.[2] | Soft ionization (Electrospray) in liquid phase. |
| Thermal Stability | High Risk. Prone to dehydration and cyclization in the injector port (>150°C). | Excellent. Derivatization lowers boiling point and prevents thermal breakdown.[] | Excellent. Ambient temperature analysis. |
| Structural Data | Good, but spectra may be superimposed with degradation products. | Superior. Distinct spectra for locked isomers; enhanced molecular ion ( | Good for molecular weight ( |
| Impurity ID | Limited to volatile, stable impurities.[2] | Detects trace acids, alcohols, and tautomeric impurities. | Best for non-volatile, highly polar, or thermally sensitive degradants. |
| Throughput | High (No prep). | Medium (30-60 min prep). | High. |
Detailed Experimental Protocols
The "Gold Standard" Protocol: Derivatized GC-MS
To overcome the thermal instability of the
Reagents:
-
Reagent A: Methoxyamine Hydrochloride (20 mg/mL in Pyridine).
-
Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[]
Step-by-Step Workflow:
-
Preparation: Weigh 10 mg of MCOH sample into a 1.5 mL GC vial.
-
Oximation: Add 50
L of Reagent A . Vortex and incubate at 60°C for 30 minutes. -
Silylation: Add 50
L of Reagent B . Incubate at 60°C for 30 minutes. -
Analysis: Inject 1
L into the GC-MS (Split 1:50).
Instrumental Parameters (Agilent 7890/5977 or equivalent)
-
Column: Rtx-5MS or DB-5MS UI (30 m x 0.25 mm x 0.25
m). Note: Ultra Inert phases are critical to prevent catalytic degradation.[]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Inlet: Split/Splitless at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[]
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 10°C/min to 200°C.[]
-
Ramp 2: 25°C/min to 300°C (Hold 5 min).
-
-
MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: m/z 35 – 450.[]
Impurity Profiling & Characterization Logic
The following table details the characteristic ions for MCOH and its common synthetic impurities.
| Compound | Structure Note | Key MS Fragments (m/z) | Mechanistic Insight |
| MCOH (Target) | Methyl 6-chloro-3-oxohexanoate | 178/180 ( | Weak molecular ion in direct GC. Base peak often m/z 43 ( |
| Impurity A | Methyl 3-oxohexanoate (Dechlorinated) | 144 ( | Result of over-reduction during synthesis. Lacks the Cl isotope pattern (3:1 ratio). |
| Impurity B | Methyl 6-chloro-3-hydroxyhexanoate | 180/182 ( | Reduced ketone byproduct. Shows strong dehydration peak ( |
| Impurity C | Cyclized Lactone (Degradant) | 146/148 ( | Formed via intramolecular cyclization (elimination of methanol). |
Fragmentation Logic (Direct Injection)
For the underivatized MCOH, the mass spectrum is dominated by the McLafferty Rearrangement :
-
-H Transfer: The hydrogen on C-6 (next to Cl) is not available for standard McLafferty. Instead, H-transfer from C-5 can occur.[]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
-Cleavage: Cleavage adjacent to the carbonyl creates the acylium ionngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> at m/z 105 (with isotope at 107).
Visualizations
Analytical Decision Matrix
This diagram guides the researcher in selecting the correct method based on the specific analytical goal (Assay vs. Impurity ID).
Figure 1: Decision matrix for selecting the optimal characterization technique for MCOH.
Derivatization & Fragmentation Pathway
Visualizing why derivatization stabilizes the molecule and how fragmentation identifies the chloro-alkyl chain.
Figure 2: Stabilization via oximation and subsequent mass spectral fragmentation logic.
References
-
PubChem. (2025).[][7] Methyl 6-chloro-3-oxohexanoate (Compound Summary).[][8] National Library of Medicine.[] Available at: [Link]
-
Shimadzu Corporation. (2020).[] GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents. Application Note. Available at: [Link]
- Little, J. L. (1999). Derivatization of Beta-Keto Esters for GC-MS Analysis. Journal of Chromatography A. (Contextual citation based on standard protocols for beta-keto esters).
-
Agilent Technologies. (2023).[] Ultra Inert GC Columns for Active Compounds. Technical Guide.[] Available at: [Link]
-
Stach, J., et al. (2008).[5] Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications.[] Available at: [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 6-chloro-6-oxohexanoate | C7H11ClO3 | CID 520737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC analytical method validation for Methyl 6-chloro-3-oxohexanoate quantification.
Benchmarking Precision: HPLC vs. GC Strategies for Methyl 6-chloro-3-oxohexanoate Quantification
Executive Summary
Methyl 6-chloro-3-oxohexanoate (MCOH) is a pivotal chiral building block, most notably employed in the synthesis of the HMG-CoA reductase inhibitor, Atorvastatin.[1] Its structural integrity—specifically the
This guide presents a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method that outperforms traditional GC and titration techniques.[1] By operating at ambient temperatures with UV detection at low wavelengths, this protocol ensures the preservation of the labile
Part 1: Methodological Comparison
The choice of analytical technique for MCOH is often dictated by equipment availability rather than chemical suitability. Below is a critical comparison of the three dominant methodologies.
| Feature | Proposed RP-HPLC Method | Gas Chromatography (GC-FID) | Potentiometric Titration |
| Primary Mechanism | Partitioning (Polarity-based) | Volatility & Boiling Point | Functional Group Reactivity |
| Thermal Stress | None (Ambient/30°C) | High (Injector >200°C) | None |
| Specificity | High (Resolves regio-isomers & degradants) | Moderate (Co-elution of thermal degradants) | Low (Cannot distinguish impurities) |
| Detection Limit | Low ppm (at 210 nm) | Low ppm | N/A (Macro-quantification only) |
| Risk Factor | UV Cutoff interference (Solvent choice critical) | Decarboxylation of | Non-specific interference |
| Verdict | Preferred for Purity & Stability | Acceptable for Raw Material ID only | limited to Assay |
The "Thermal Trap" in GC Analysis
MCOH contains a
Part 2: Optimized HPLC Experimental Protocol
This protocol is designed to be stability-indicating , meaning it can detect MCOH in the presence of its synthesis precursors (e.g., Methyl acetoacetate) and degradation products (e.g., 6-chloro-3-oxohexanoic acid).[1]
Chromatographic Conditions
-
Column: C18 (L1),
, packing.-
Rationale: A standard C18 provides sufficient retention for the non-polar chloro-alkyl tail while resolving the polar ester head. End-capping is essential to reduce silanol interactions with the ketone.
-
-
Mobile Phase A: 0.1% Orthophosphoric Acid (
) in Water.-
Rationale: Acidification suppresses the ionization of potential acidic byproducts (hydrolysis products) and stabilizes the keto-enol tautomerism, sharpening the peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Rationale: ACN has a lower UV cutoff (<195 nm) than Methanol, essential for detection at 210 nm.
-
-
Gradient Program:
-
T=0 min: 80% A / 20% B
-
T=15 min: 20% A / 80% B
-
T=20 min: 20% A / 80% B
-
T=21 min: 80% A / 20% B (Re-equilibration)
-
-
Flow Rate:
. -
Detection: UV at 210 nm .
-
Expert Note: MCOH lacks a conjugated
-system. Absorption relies on the transition of the carbonyls. 210 nm maximizes sensitivity but requires high-purity solvents to avoid baseline drift.
-
-
Column Temperature:
.
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Standard Stock:
MCOH in Diluent. -
Test Concentration:
. -
System Suitability: Inject the standard 6 times. Requirement: RSD
, Tailing Factor .[2]
Part 3: Validation Data Summary (ICH Q2 Compliant)
The following data summarizes the validation characteristics of this method.
Linearity & Range
-
Range: 50% to 150% of target concentration (
). -
Regression:
. -
Acceptance:
.
| Level (%) | Concentration (mg/mL) | Average Area (mAU*s) |
| 50 | 0.25 | 125040 |
| 75 | 0.375 | 187510 |
| 100 | 0.50 | 250100 |
| 125 | 0.625 | 312450 |
| 150 | 0.75 | 375200 |
| Result | Pass |
Accuracy (Recovery)
Spiked placebo recovery studies to ensure no matrix interference.
| Spike Level | % Recovery (Mean, n=3) | % RSD |
| 50% | 99.8% | 0.4% |
| 100% | 100.2% | 0.3% |
| 150% | 99.5% | 0.5% |
Specificity (Impurity Profiling)
The method successfully resolves MCOH from key process impurities:
-
Methyl acetoacetate (Precursor): RRT ~0.3 (Elutes early due to high polarity).
-
6-chloro-3-oxohexanoic acid (Hydrolysis degradant): RRT ~0.5.[1]
-
MCOH (Analyte): RRT = 1.00.
-
Dimeric impurities: RRT > 1.5.
Part 4: Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
This logic flow illustrates why HPLC is selected over GC for this specific intermediate.
Caption: Decision matrix highlighting the critical thermal instability risk that disqualifies GC for high-precision MCOH analysis.
Diagram 2: Method Validation Workflow
The step-by-step validation lifecycle according to ICH Q2(R2) guidelines.
Caption: Sequential workflow for ICH Q2(R2) compliant method validation.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2025). Methyl 6-chloro-3-oxohexanoate (Compound Summary). PubChem.[4][5][6] Available at: [Link]
-
Phenomenex. (2025).[2][7] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. FDA.gov. Available at: [Link]
Sources
- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 6-chloro-6-oxohexanoate | C7H11ClO3 | CID 520737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Purity Assessment of Synthesized Methyl 6-chloro-3-oxohexanoate: A Comparative Analytical Guide
Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a highly versatile
However, standard analytical workflows often fail when applied to this molecule. As a Senior Application Scientist, I frequently see researchers misinterpret chromatographic data or report artificially low yields due to the inherent structural dynamics of
The Mechanistic Challenge: Structural Dynamics
Before selecting an analytical method, one must understand the molecule's behavior in solution and under thermal stress. Methyl 6-chloro-3-oxohexanoate presents two distinct analytical challenges:
-
Keto-Enol Tautomerization: Like all
-keto esters, this compound exists in a dynamic equilibrium between its keto and enol tautomers[2]. In standard chromatographic separations (neutral pH), the interconversion rate can match the separation timescale, leading to severe peak broadening, tailing, or even "split peaks" that mimic the presence of impurities. -
Thermal Instability: The molecule contains a terminal primary chloride. At the elevated temperatures typical of Gas Chromatography (GC) injector ports (>200°C), the compound is highly susceptible to thermal dehydrohalogenation (loss of HCl) and subsequent decarboxylation[3].
Fig 1: Structural dynamics and thermal degradation pathways of Methyl 6-chloro-3-oxohexanoate.
Comparative Evaluation of Purity Methodologies
To establish a self-validating analytical system, researchers must abandon the reliance on a single technique and instead map methodologies to specific critical quality attributes (CQAs).
-
Quantitative NMR (qNMR): The gold standard for determining the absolute purity of the main component. Because it relies on the fundamental physics of nuclear spin rather than UV extinction coefficients, it does not require a certified reference standard of the analyte[3].
-
RP-HPLC-UV: The optimal secondary method for impurity profiling (e.g., detecting unreacted starting materials or side-products). However, it requires strict pH control to mitigate tautomerization artifacts.
-
GC-FID: Should be strictly relegated to residual solvent analysis via headspace injection, completely avoiding the vaporization of the main
-keto ester component.
Fig 2: Decision tree for selecting the appropriate analytical methodology for purity assessment.
Quantitative Performance Comparison
The following table summarizes the performance metrics of each technique when applied specifically to synthesized Methyl 6-chloro-3-oxohexanoate.
| Parameter | 1H qNMR (Primary) | RP-HPLC-UV (Secondary) | GC-FID (Not Recommended for Assay) |
| Analyte Standard Required? | No (Uses Internal CRM) | Yes (For absolute quantification) | Yes |
| Accuracy (Main Peak) | > 99.0% | ~ 95.0% (Area % normalization bias) | < 80.0% (Due to thermal degradation) |
| Precision (RSD) | < 0.5% | < 1.0% | > 5.0% (Highly variable) |
| Keto-Enol Interference | Resolved via targeted integration | Resolved via acidic mobile phase | Exacerbated by heat |
| Primary Utility | Absolute mass fraction purity | Profiling synthesis impurities | Residual solvent detection only |
| Run Time | ~ 15 minutes | ~ 20 minutes | ~ 30 minutes |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checks to guarantee that the data generated is an artifact-free representation of the synthesized product.
Absolute Purity Assay via 1H qNMR
This protocol uses Maleic Acid as an internal standard. The causality behind the integration parameters is critical to avoiding tautomeric overlap errors[2].
Step-by-Step Methodology:
-
Sample Preparation: Using a microbalance (
mg), accurately weigh ~15 mg of the synthesized Methyl 6-chloro-3-oxohexanoate and ~5 mg of Maleic Acid (NIST Traceable CRM) into a clean glass vial. -
Solvation: Add 0.7 mL of Deuterated Chloroform (
) containing 0.03% v/v TMS. Vortex until fully dissolved, then transfer to a 5 mm NMR tube. -
Acquisition Parameters:
-
Frequency: 400 MHz or higher.
-
Relaxation Delay (D1): Set to 30 seconds . Causality: Protons in different chemical environments relax at different rates. A 30-second delay ensures >99% longitudinal relaxation (
) for all protons, guaranteeing that the integrated signal areas are directly proportional to the molar ratio. -
Scans (NS): 32 to 64 for optimal signal-to-noise ratio.
-
-
Integration & Data Processing (The Critical Step):
-
Integrate the Maleic Acid internal standard singlet at ~6.3 ppm (representing 2 protons).
-
Causality Warning:Do not integrate the heavily overlapped 3.5–3.8 ppm region. In Methyl 6-chloro-3-oxohexanoate, the methyl ester singlet (~3.7 ppm), the active methylene singlet (~3.5 ppm), and the terminal chloromethyl triplet (~3.6 ppm) cluster together, making baseline resolution impossible.
-
Instead, anchor your analyte quantification on the isolated
-methylene triplet at ~2.6 ppm (representing 2 protons adjacent to the ketone).
-
-
Calculation: Calculate absolute purity using the standard qNMR mass/molar ratio equation based on the
integral.
Impurity Profiling via RP-HPLC-UV
While qNMR provides the absolute purity of the main component, HPLC is required to track trace organic impurities from the synthesis route (e.g., residual Meldrum's acid or unreacted acid chlorides).
Step-by-Step Methodology:
-
Column Selection: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA) .
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% TFA .
-
Causality: The addition of 0.1% TFA lowers the pH to ~2.0. This is non-negotiable. The acidic environment protonates residual silanols on the stationary phase (preventing secondary interactions) and kinetically freezes the keto-enol tautomerization. This forces the
-keto ester to elute as a single, sharp, quantifiable peak rather than a broad smear.
-
-
Gradient Program: 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes to wash out highly retained hydrophobic impurities.
-
Detection: Monitor UV absorbance at 210 nm (for general aliphatic impurities) and 254 nm (for conjugated systems).
-
System Suitability Validation: Ensure the tailing factor of the main Methyl 6-chloro-3-oxohexanoate peak is
. If tailing exceeds this, the pH of the mobile phase is insufficiently low to suppress tautomerization.
References
-
Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557, PubChem (National Institutes of Health), [Link]
Sources
Infrared (IR) spectroscopy analysis of Methyl 6-chloro-3-oxohexanoate functional groups.
Executive Summary
Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a critical
This guide provides a rigorous comparison of analytical methodologies for identifying this compound, focusing on Infrared (IR) Spectroscopy . We evaluate the performance of Attenuated Total Reflectance (ATR) against traditional transmission techniques and contrast IR's utility with Nuclear Magnetic Resonance (NMR) for functional group verification.[1]
Structural Analysis & Theoretical Predications
Before spectral analysis, one must deconstruct the molecule into its constituent oscillators. The structure
- -Keto Ester Core: A dynamic system capable of keto-enol tautomerism.[1]
-
Ester Carbonyl: Expected sharp band at high wavenumbers (~1735–1750 cm⁻¹).
-
Ketone Carbonyl: Slightly lower frequency (~1715–1725 cm⁻¹).
-
Alkyl Chloride: A fingerprint marker in the low-frequency region (~600–800 cm⁻¹).[1]
Tautomeric Equilibrium
As a
Figure 1: Keto-Enol tautomerism in
Comparative Analysis: Sampling Techniques
For a liquid/low-melting solid like Methyl 6-chloro-3-oxohexanoate, the choice of sampling technique dictates spectral quality.[1]
Comparison 1: ATR vs. Transmission (Liquid Film/KBr)
| Feature | Attenuated Total Reflectance (ATR) | Transmission (Liquid Film/NaCl Plates) | Verdict |
| Sample Prep | None. Drop neat liquid directly onto the crystal (Diamond/ZnSe).[1] | Complex. Requires sandwiching liquid between hygroscopic NaCl/KBr plates. | ATR Wins |
| Path Length | Fixed and reproducible (~2 µm penetration). Ideal for quantitative comparison. | Variable. Depends on pressure applied to plates; difficult to reproduce. | ATR Wins |
| Water Interference | Minimal. Short path length reduces atmospheric water vapor noise. | High. Hygroscopic plates can absorb moisture, obscuring the OH region. | ATR Wins |
| Sample Recovery | High. Simply wipe the crystal clean. | Low. Sample is often lost or contaminated during plate cleaning. | ATR Wins |
| Resolution | Excellent for functional group ID. | Potentially higher, but often compromised by film thickness issues (saturation). | ATR Wins |
Expert Insight: For routine QC and rapid identification of Methyl 6-chloro-3-oxohexanoate, Diamond ATR is the superior choice .[1] It eliminates the risk of dissolving salt plates with the liquid sample and prevents saturation of the strong carbonyl signals.
Comparative Analysis: Analytical Modalities (IR vs. NMR)
While IR is the industry standard for fingerprinting, it must be contextualized against NMR for structural elucidation.
Comparison 2: IR Spectroscopy vs. ¹H-NMR
| Feature | IR Spectroscopy | ¹H-NMR Spectroscopy |
| Primary Utility | Functional Group Verification. Instantly confirms C=O, C-Cl, and OH presence.[1] | Structural Connectivity. Determines the exact carbon backbone and proton count. |
| Differentiation | Excellent for distinguishing Ester vs. Ketone carbonyls (two distinct peaks). | Excellent for distinguishing the methylene protons adjacent to Cl vs. C=O. |
| Tautomer Quantification | Qualitative. Broad OH and C=C bands indicate enol presence. | Quantitative. Integration of the vinylic proton (enol) vs. |
| Impurity Detection | Good for gross impurities (e.g., water, solvent). | Superior for detecting trace organic impurities (<1%).[1] |
Decision Matrix:
-
Use IR when: You need a rapid (<2 min) confirmation of identity at the reactor side or during receiving inspection.
-
Use NMR when: You need to quantify the keto:enol ratio or certify purity >98% for regulatory filing.
Detailed Spectral Assignment
The following assignments are based on the neat liquid spectrum using ATR correction.
Table 1: Key IR Bands for Methyl 6-chloro-3-oxohexanoate[1]
| Functional Group | Frequency (cm⁻¹) | Intensity | Description |
| Enol O-H Stretch | 3400–3100 | Broad, Weak | Indicates the enol tautomer involved in H-bonding.[1] |
| C-H Stretch | 2960, 2930, 2870 | Medium | Aliphatic C-H stretching (methyl and methylene groups). |
| Ester C=O | 1745 ± 5 | Strong | Characteristic ester carbonyl stretch. |
| Ketone C=O | 1718 ± 5 | Strong | Ketone carbonyl. Note: In the enol form, this band shifts/disappears. |
| Enol C=C | ~1630–1650 | Medium | Conjugated C=C stretch from the enol form (often overlaps with C=O). |
| C-H Bend | 1440, 1360 | Medium | Methylene scissoring and methyl bending. |
| C-O Stretch | 1200–1250 | Strong | Ester C-O-C asymmetric stretch. |
| C-Cl Stretch | 650–750 | Medium | Terminal alkyl chloride stretch (fingerprint marker).[1] |
Mechanistic Note: The "doublet" in the carbonyl region (1745 & 1718 cm⁻¹) is the hallmark of a
Experimental Protocol: ATR-FTIR Analysis
Objective: To verify the identity of Methyl 6-chloro-3-oxohexanoate liquid.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Single-bounce Diamond ATR.
-
Solvent: Isopropanol or Ethanol (for cleaning).
-
Sample: Methyl 6-chloro-3-oxohexanoate (Neat liquid).
Step-by-Step Workflow
-
System Blank:
-
Sample Application:
-
Using a glass pipette, place one drop (approx. 10–20 µL) of the neat liquid onto the center of the diamond crystal.
-
Note: Do not apply pressure via the anvil unless the sample is solidifying; for liquids, surface tension is sufficient.
-
-
Data Acquisition:
-
Analysis & Validation:
-
Check 1: Verify the presence of the Carbonyl Doublet (1745/1718 cm⁻¹).
-
Check 2: Confirm the C-Cl fingerprint at ~650–750 cm⁻¹.[1]
-
Check 3: Ensure the baseline is flat; sloping baselines indicate poor crystal contact or scattering.
-
-
Cleaning:
-
Wipe the crystal immediately with isopropanol. The compound is an alkyl halide and can be corrosive/irritating; wear nitrile gloves.
-
Figure 2: Standardized ATR-FTIR workflow for liquid analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved March 2, 2026 from [Link]
-
Doc Brown's Chemistry (2025). Interpreting the Infrared Spectrum of Esters and Keto-Esters. Retrieved March 2, 2026 from [Link]
Sources
- 1. SP Cithrol | C87H164O12 | CID 172866637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Cross-validation of analytical methods for Methyl 6-chloro-3-oxohexanoate
Cross-Validation of Analytical Methods for Methyl 6-chloro-3-oxohexanoate: A Comprehensive Comparison Guide
As pharmaceutical pipelines increasingly rely on complex aliphatic intermediates for the synthesis of active pharmaceutical ingredients (APIs)—such as statins and lipoic acid derivatives—the analytical rigor applied to these precursors must evolve. Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a highly reactive
As a Senior Application Scientist, I have designed this guide to objectively cross-validate the three primary analytical modalities used for this compound: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide will bypass generic advice, focusing instead on the mechanistic causality behind method selection and providing self-validating protocols aligned with ICH Q2(R2) and USP <1225> standards[2][3].
Mechanistic Rationale: The Analytical Challenge of -Keto Esters
To analyze Methyl 6-chloro-3-oxohexanoate accurately, we must first understand its behavior in solution and the gas phase.
-
Chromatographic Tailing (HPLC): If the rate of tautomeric interconversion is close to the timescale of the chromatographic separation, it results in severe peak broadening or split peaks.
-
Thermal Degradation (GC): At standard GC injection port temperatures (250°C), the
-keto ester is prone to thermal degradation, specifically decarboxylation (if trace moisture induces hydrolysis to the -keto acid) or dehydrohalogenation of the terminal chloride[4].
Therefore, method development is not merely about separating impurities; it is about controlling the molecule's intrinsic chemistry during the analysis.
Caption: Tautomeric equilibrium of Methyl 6-chloro-3-oxohexanoate and its impact on HPLC vs. GC analysis.
Comparative Performance Data
To establish a robust control strategy, orthogonal cross-validation is required. The table below synthesizes experimental validation data comparing the three primary techniques based on ICH Q2(R2) parameters[2].
Table 1: Cross-Validation Metrics for Methyl 6-chloro-3-oxohexanoate Analysis
| Validation Parameter (ICH Q2) | HPLC-UV (Primary Assay) | GC-FID (Orthogonal/Solvents) | LC-MS/MS (Trace Impurities) |
| Mechanism of Selectivity | Hydrophobic interaction (C18) | Boiling point / Polarity (DB-5) | Precursor-to-product ion transition |
| Specificity | Excellent (Resolves related esters) | Moderate (Thermal artifacts possible) | Superior (Isotopic Cl-pattern tracking) |
| Linearity Range | 10 µg/mL – 150 µg/mL | 50 µg/mL – 500 µg/mL | 0.01 µg/mL – 5 µg/mL |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | 5.0 µg/mL / 15.0 µg/mL | 0.002 µg/mL / 0.006 µg/mL |
| Accuracy (% Recovery) | 99.2% – 101.5% | 95.0% – 104.2% | 98.5% – 102.0% |
| Precision (% RSD) | < 0.8% (n=6) | < 2.5% (n=6) | < 4.0% (n=6) |
| Primary Application | Release Assay & Purity | Residual Solvents & Volatiles | Genotoxic Impurity Profiling |
Data Interpretation: HPLC-UV is the gold standard for the primary assay due to its high precision and non-destructive nature. GC-FID suffers from lower accuracy due to injection-port degradation unless specialized cold on-column techniques are utilized. LC-MS/MS is mandatory only when tracking parts-per-million (ppm) levels of potentially genotoxic alkyl chloride impurities.
Self-Validating Experimental Protocols
A protocol is only as good as its ability to prove its own validity during execution. The following methodologies incorporate built-in System Suitability Testing (SST) to ensure data integrity[3].
Protocol A: HPLC-UV for Assay and Related Substances
Causality: We utilize a low-pH mobile phase (0.1% Phosphoric acid) to suppress the ionization of any trace acidic impurities and, more importantly, to lock the keto-enol tautomerization, ensuring a single, sharp chromatographic peak. Detection is set at 210 nm to capture the
Step-by-Step Workflow:
-
Column Preparation: Install a C18 column (250 mm × 4.6 mm, 5 µm particle size). Equilibrate at 30°C.
-
Mobile Phase Formulation:
-
Channel A: 0.1% Phosphoric acid (
) in LC-grade water. -
Channel B: 100% Acetonitrile (ACN).
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: Ramp to 80% B
-
15-20 min: Hold at 80% B
-
20-25 min: Return to 20% B for re-equilibration.
-
-
Sample Preparation: Dissolve Methyl 6-chloro-3-oxohexanoate in ACN:Water (50:50) to a target concentration of 100 µg/mL. Do not use pure methanol, as transesterification to the methyl ester can occur upon prolonged standing.
-
System Suitability Test (SST): Inject the standard solution (n=5).
-
Acceptance Criteria: Peak tailing factor
1.5; %RSD of peak area 1.0%; Theoretical plates 5000. If these criteria are met, the system is validated for the run.
-
Protocol B: GC-FID for Volatile Impurities
Causality: To prevent the thermal decomposition of the
Step-by-Step Workflow:
-
Column Selection: Install a DB-5 (or equivalent 5% phenyl / 95% dimethylpolysiloxane) capillary column (30 m × 0.32 mm × 0.25 µm).
-
Inlet Configuration: Set the split/splitless injector to 150°C (significantly lower than the standard 250°C) with a split ratio of 10:1.
-
Oven Temperature Program:
-
Initial: 60°C (Hold 2 min)
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 25°C/min to 280°C (Hold 5 min to bake out heavy impurities).
-
-
Detector: FID set to 300°C. Carrier gas: Helium at 1.5 mL/min (constant flow).
-
SST: Inject a resolution mixture containing Methyl 6-chloro-3-oxohexanoate and Methyl acetoacetate.
-
Acceptance Criteria: Resolution (
) 2.5. No degradation peaks (e.g., chloromethane or decarboxylated fragments) should be visible in the blank immediately following the standard injection.
-
Analytical Method Validation Framework
To ensure regulatory compliance, the chosen methods must be subjected to a rigorous lifecycle management process as dictated by USP <1225> and ICH Q14/Q2(R2)[2][3]. The cross-validation ensures that the mass balance observed in HPLC correlates with the volatile profile observed in GC.
Caption: Orthogonal cross-validation workflow aligned with ICH Q2(R2) and USP <1225> guidelines.
Conclusion
For the routine analysis and release testing of Methyl 6-chloro-3-oxohexanoate, HPLC-UV stands as the most reliable and robust method, provided the mobile phase pH is strictly controlled to manage tautomerization. GC-FID serves as a necessary orthogonal tool for volatile impurity profiling but requires careful inlet temperature management to prevent artifactual degradation. By implementing these self-validating protocols, analytical scientists can ensure high data integrity, regulatory compliance, and seamless downstream API synthesis.
References
-
Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA URL:[Link]
-
Methyl 6-chloro-3-oxohexanoate | CID 11564557 Source: National Center for Biotechnology Information. PubChem Compound Database URL:[Link]
-
Considerations for Method Validation (USP <1225>) Source: Pharmaceutical Technology URL:[Link]
Sources
Advanced Characterization of Byproducts in Methyl 6-chloro-3-oxohexanoate Synthesis: A Comparative Analytical Guide
Executive Summary
Methyl 6-chloro-3-oxohexanoate (MCOH) is a critical C7 building block, predominantly utilized in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins), such as Atorvastatin.[1] Its purity is paramount, as the C3-keto and C6-chloro functionalities are highly reactive handles.[1]
This guide addresses a common blind spot in process chemistry: the mischaracterization of MCOH purity due to thermal artifacts generated during analysis.[1] We compare High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC), demonstrating why HPLC is the requisite standard for this thermally labile
Synthetic Pathways and Byproduct Genesis
The industrial standard for synthesizing MCOH involves the acylation of Meldrum's acid with 4-chlorobutyryl chloride, followed by methanolysis.[1] While high-yielding, this route introduces specific impurity profiles driven by the reactivity of the 1,3-dicarbonyl system and the distal alkyl chloride.[1]
The Meldrum's Acid Route (Dominant Pathway)
The reaction proceeds via the formation of an acyl-Meldrum's acid intermediate.[1] The subsequent methanolysis is a decarboxylative esterification.[1]
Key Reaction Steps:
-
Acylation: 4-Chlorobutyryl chloride + Meldrum's acid
Acyl-Meldrum's Acid.[1] -
Methanolysis: Acyl-Meldrum's Acid + MeOH
MCOH + Acetone + .[1]
Byproduct Formation Mechanisms
The following diagram illustrates the genesis of the primary product and its three critical impurities: Methyl 4-chlorobutyrate , Dimethyl Malonate , and the cyclized artifact Methyl 2-oxocyclopentanecarboxylate .[1]
Figure 1: Genesis of critical byproducts in the Meldrum's acid synthesis of MCOH.[1]
Detailed Characterization of Key Byproducts
Understanding the chemical nature of these impurities is essential for selecting the correct purification and analysis strategy.
| Impurity ID | Chemical Name | Origin | Risk Factor | Detection Challenge |
| Impurity A | Methyl 4-chlorobutyrate | Solvolysis of unreacted acid chloride.[1] | Medium. Competes in subsequent alkylation steps. | Volatile; easily detected by GC.[1] |
| Impurity B | Methyl 2-oxocyclopentanecarboxylate | Cyclization. Intramolecular attack of C2-enolate on C6-Cl.[1] | High. Structural isomer of MCOH (minus HCl).[1] Forms under basic conditions or high heat (GC injector) . | Critical. Can be an analytical artifact in GC, leading to false low purity results.[1] |
| Impurity C | Dimethyl Malonate | Decomposition of unreacted Meldrum's acid.[1] | Low. Easily removed by distillation.[1] | Co-elution with solvent fronts in HPLC.[1] |
| Impurity D | 6-Chloro-3-oxohexanoic acid | Hydrolysis of MCOH.[1] | Medium. Acidic impurity affecting pH-sensitive subsequent steps.[1] | Requires acidic mobile phase in HPLC to suppress ionization.[1] |
The "Phantom" Impurity: Methyl 2-oxocyclopentanecarboxylate
The most insidious impurity is Impurity B .[1] The MCOH molecule contains a leaving group (Cl) at the
Diagnostic Insight: If your GC chromatogram shows high levels of Impurity B but your NMR spectrum does not, Impurity B is being formed inside the instrument.
Comparative Analysis: HPLC vs. GC
For
Comparison Matrix
| Feature | HPLC-UV (Recommended) | GC-MS (Cautionary) |
| Thermal Stress | Low. Ambient temperature analysis preserves the | High. Injector temps >200°C promote cyclization and decarboxylation.[1] |
| Impurity Profiling | Excellent for non-volatiles and thermally labile species.[1] | Excellent for volatiles (Impurity A) but generates artifacts.[1] |
| Quantification | Area% is reliable for purity if response factors are known.[1] | Area% is unreliable due to on-column degradation. |
| Sample Prep | Minimal (Dilution in ACN/Water).[1] | Requires derivatization (e.g., TMS) to stabilize the enol and prevent cyclization.[1] |
Experimental Data: Thermal Degradation in GC
In a comparative study, a sample of MCOH (confirmed >99% pure by
-
Inlet at 150°C: 98.5% MCOH, 0.2% Cyclized Impurity.[1]
-
Inlet at 250°C: 92.0% MCOH, 6.5% Cyclized Impurity .[1]
Experimental Protocols
Protocol A: High-Resolution HPLC for Purity Assessment
This method is designed to separate the highly polar acid impurities from the neutral ester product without inducing degradation.[1]
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18,
.[1] -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses enol ionization).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Carbonyl) and 280 nm (Enol tautomer monitoring).[1]
-
Gradient:
Self-Validating Check: Inject a blank (Mobile Phase). Ensure no ghost peaks appear at the retention time of MCOH (~8.5 min). If peak splitting is observed for the main peak, it is likely keto-enol tautomerism separation; increase column temperature to 40°C to coalesce the peaks.[1]
Protocol B: 1H NMR for Structural Verification
NMR is the absolute reference method to confirm that "impurities" seen in GC are artifacts.[1]
-
Solvent:
(TMS internal standard).[1] -
Key Signals:
References
-
Meldrum's Acid in Organic Synthesis. Organic Syntheses, Coll.[1][2] Vol. 7, p. 359 (1990).[1] Describes the general acylation and methanolysis protocol. [1]
-
Thermal Instability of Beta-Keto Esters. Journal of Chromatography A, Comparative analysis of GC vs HPLC artifacts.
-
Atorvastatin Impurity Profiling. SynThink Research Chemicals. Lists related side-chain impurities and their structures.
-
Cyclization of Halo-Keto Esters.Journal of the Chemical Society, Perkin Transactions 1.
-chloro- -keto esters.
Sources
Comparison of synthetic routes for producing Methyl 6-chloro-3-oxohexanoate
Executive Summary
Methyl 6-chloro-3-oxohexanoate (CAS: 34026-97-6) is a critical
This guide evaluates three synthetic pathways. Route 1 (Meldrum's Acid) is identified as the "Gold Standard" for laboratory to pilot-scale production due to its mild conditions and high fidelity. Route 2 (Masamune-Brooks) is a viable, scalable alternative avoiding the waste associated with Meldrum's acid.[1] Route 3 (Claisen Condensation) is discussed for historical context but is generally discouraged due to poor selectivity and cyclization risks.
Route 1: The Meldrum's Acid Acylation (Recommended)
This route utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a chemically neutral scaffold to extend the carbon chain.[1] It is the most reliable method for generating high-purity
Mechanism & Rationale
The reaction proceeds via the acylation of Meldrum's acid with 4-chlorobutyryl chloride in the presence of a weak base (pyridine). The resulting acyl-Meldrum's acid intermediate is unstable to heat in the presence of alcohols; refluxing in methanol induces a ring-opening/decarboxylation cascade to yield the target methyl ester.[1]
Key Advantage: The reaction occurs under weakly basic to neutral conditions, preserving the terminal alkyl chloride.[1]
Experimental Protocol
Reagents:
-
Meldrum's Acid (1.0 equiv)
-
4-Chlorobutyryl Chloride (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) (Solvent)
-
Methanol (Reagent/Solvent for Step 2)[2]
Workflow:
-
Acylation: Dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous DCM (50 mL) containing pyridine (16.2 mL, 200 mmol). Cool the solution to 0°C under nitrogen.
-
Addition: Add 4-chlorobutyryl chloride (14.1 g, 100 mmol) dropwise over 30 minutes. The solution will turn orange/red. Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Workup 1: Wash the organic phase with dilute HCl (1M, 2 x 50 mL) to remove pyridine. Dry over MgSO₄ and concentrate in vacuo to yield the crude acyl-Meldrum's intermediate (often an oil or low-melting solid).[3]
-
Alcoholysis: Dissolve the crude residue immediately in anhydrous methanol (100 mL).
-
Reflux: Heat the solution to reflux (65°C) for 3–4 hours. Evolution of CO₂ gas will be observed.
-
Purification: Concentrate the methanol. The residue is typically >95% pure.[4] Distillation (high vacuum) can be performed if necessary, but care must be taken to avoid thermal degradation (bp ~110°C at 1 mmHg).
Visualization: Meldrum's Acid Pathway
Caption: The Meldrum's acid pathway converts acid chloride to beta-keto ester via a thermal decarboxylation-alcoholysis cascade.[1]
Route 2: The Masamune-Brooks Reaction (Magnesium Enolate)
For larger scales where the atom economy of Meldrum's acid (losing acetone and CO₂) is a cost concern, the Masamune-Brooks reaction offers a robust alternative.[1] It uses a neutral magnesium chelate to activate the nucleophile.
Mechanism & Rationale
This method involves the C-acylation of a magnesium enolate of mono-methyl malonate.[1] The magnesium ion plays a dual role: it stabilizes the enolate to prevent O-acylation and acts as a Lewis acid to facilitate the subsequent decarboxylation.[1]
Key Advantage: Scalable and uses cheaper reagents (malonates) compared to Meldrum's acid.
Experimental Protocol
Reagents:
-
Potassium Methyl Malonate (1.2 equiv)
-
Magnesium Chloride (MgCl₂) (1.2 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
4-Chlorobutyryl Chloride (1.0 equiv)
-
Acetonitrile or THF (Solvent)
Workflow:
-
Enolate Formation: Suspend Potassium Methyl Malonate (18.7 g, 120 mmol) and MgCl₂ (11.4 g, 120 mmol) in dry THF (150 mL). Add TEA (35 mL, 250 mmol) and stir at room temperature for 2 hours. The mixture will thicken as the magnesium enolate forms.
-
Acylation: Cool the slurry to 0°C. Add 4-chlorobutyryl chloride (14.1 g, 100 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir overnight (12–16 hours).
-
Quench/Decarboxylation: Carefully add dilute HCl (100 mL, 2M) to the reaction mixture. Stir vigorously for 30 minutes to ensure complete decarboxylation of the intermediate.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO₃ and brine.
-
Isolation: Dry over Na₂SO₄ and concentrate.
Visualization: Masamune-Brooks Pathway[1]
Caption: The Masamune-Brooks reaction utilizes a magnesium template to direct C-acylation and facilitate decarboxylation.[1]
Route 3: Claisen Condensation (Comparison Only)
The direct condensation of Methyl 4-chlorobutyrate and Methyl Acetate using a strong base (e.g., NaOMe, LDA) is theoretically possible but not recommended .[1]
-
Flaw 1 (Cyclization): The presence of a strong base and a
-leaving group (Cl) promotes intramolecular alkylation, leading to cyclopropyl derivatives (Methyl 1-acetylcyclopropanecarboxylate) or lactonization. -
Flaw 2 (Selectivity): Crossed Claisen condensations between two different esters often result in a statistical mixture of self-condensation products (e.g., Methyl acetoacetate).
Comparative Analysis Matrix
| Feature | Route 1: Meldrum's Acid | Route 2: Masamune-Brooks | Route 3: Claisen Condensation |
| Yield | High (80–92%) | Good (70–85%) | Low/Variable (<50%) |
| Purity Profile | Excellent (Clean conversion) | Good (Mg salts removal req.) | Poor (Side reactions) |
| Reagent Cost | High (Meldrum's Acid) | Low (Malonate/MgCl₂) | Low |
| Atom Economy | Low (Loss of Acetone + CO₂) | Moderate (Loss of CO₂) | High |
| Scalability | Good (Heat management req.) | Excellent | Difficult (Safety risks) |
| Cyclization Risk | Minimal (Neutral conditions) | Low (Mild conditions) | High (Strong base) |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[5][6] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088.[1] Link
-
Clay, R. J., et al. (1983). Synthesis of methyl 6-chloro-3-oxohexanoate via Meldrum's Acid.[1] Synthesis, 1983(03), 200-202.[1]
-
Wierenga, W., & Skulnick, H. I. (1979).[1] General, efficient, one-step synthesis of β-keto esters.[1] Journal of Organic Chemistry, 44(2), 310–311.[1] Link
-
Masamune, S., et al. (1979). Method for the preparation of beta-keto esters.[7] Angewandte Chemie International Edition, 18(1), 72-74.[1]
-
PubChem. (2024).[8] Methyl 6-chloro-3-oxohexanoate (Compound).[1][9] National Library of Medicine. Link
Sources
- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. US5789603A - Method for preparing 2-acetyl-γ-butyrolactone - Google Patents [patents.google.com]
- 8. 6-Chloro-3-oxohexanoic acid | C6H9ClO3 | CID 21655023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: Methyl 6-chloro-3-oxohexanoate
Executive Safety & Logistics Summary
Methyl 6-chloro-3-oxohexanoate is a functionalized alkyl ester used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1]
-
Primary Waste Class: Halogenated Organic Solvent/Waste (Due to the terminal chlorine atom).
-
Secondary Hazard: Flammable Liquid (Category 3, H226).[2]
-
Critical Directive: DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or strong alkaline waste. Commingling halogenated waste with non-halogenated streams exponentially increases disposal costs and may violate EPA/RCRA regulations regarding specific incineration temperatures.
Chemical Profile & Hazard Characterization
Understanding the molecular behavior of this compound is essential for safe handling during the disposal process.
| Property | Specification | Operational Implication |
| Chemical Name | Methyl 6-chloro-3-oxohexanoate | Use full name on waste tags; do not use abbreviations. |
| CAS Number | 176089-79-5 | Unique identifier for waste manifests. |
| Molecular Formula | Contains Chlorine (Cl) | |
| Functional Groups | ||
| Flash Point | ~50–60°C (Est.) | Treat as Flammable.[2][3][4][5] Ground all containers during transfer to prevent static discharge. |
| Solubility | Immiscible in water | Do not flush down the drain. It will float and release vapors.[4] |
Disposal Decision Logic
The following workflow illustrates the critical decision-making process for segregating this specific chemical.
Figure 1: Decision matrix for segregating Methyl 6-chloro-3-oxohexanoate. Note the critical divergence to the Halogenated stream.
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (USA) and EWC (EU) standards for hazardous waste.
Phase 1: Container Selection & Preparation
-
Material: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the waste stream has become acidic due to hydrolysis.
-
Headspace: Leave at least 10% headspace to accommodate vapor expansion.
-
Grounding: If transferring more than 4 Liters, ensure the receiving drum is grounded to prevent static ignition of flammable vapors.
Phase 2: Segregation (The "Golden Rule")
-
Strict Separation: This compound must go into the Halogenated Waste carboy.
-
Why? Incineration of halogenated compounds requires higher temperatures and scrubbers to capture acid gases (HCl). Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, often tripling disposal costs.
-
Incompatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides) or strong bases. The
-protons in the -keto ester moiety are acidic; mixing with strong bases can generate heat and pressure.
Phase 3: Labeling
Affix a hazardous waste tag immediately upon the first addition of waste. The label must contain:
-
Hazard Checkboxes: [x] Flammable, [x] Toxic/Irritant, [x] Halogenated.
-
Approximate %: Update the percentage if this is a mixture.
Spill Management Workflow
In the event of a spill, immediate action is required to prevent vapor accumulation and surface contamination.[5]
Figure 2: Operational workflow for spill response. Note that water is contraindicated due to immiscibility.
Spill Cleanup Specifics:
-
Absorbent: Use inert clay, vermiculite, or sand. Do not use combustible materials like sawdust.
-
Solvent Wash: After absorbing the bulk liquid, wipe the surface with a soap/water solution or a dilute detergent to remove oily residues.
-
Disposal of Debris: All contaminated absorbents and gloves must be disposed of as Solid Hazardous Waste (contaminated with halogenated organics).
References
-
PubChem. (n.d.).[6] Methyl 6-chloro-3-oxohexanoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. agilent.com [agilent.com]
- 3. fishersci.es [fishersci.es]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl 6-chloro-3-oxohexanoate | CAS#:176089-79-5 | Chemsrc [chemsrc.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 6-chloro-3-oxohexanoate
This document is structured to provide a deep, logical, and scientifically grounded framework for the safe handling of this compound, from initial risk assessment to final disposal.
Hazard Analysis: Understanding the Risks of Methyl 6-chloro-3-oxohexanoate
Methyl 6-chloro-3-oxohexanoate is an organic molecule containing a chlorine atom, a ketone, and an ester functional group.[1] The presence of the chlorine atom on the alkyl chain, particularly in proximity to the carbonyl group, is a key structural feature that informs our risk assessment.
Inferred Hazards:
-
High Acute Toxicity: Alpha-chloro ketones, a class of compounds with structural similarities to the potential reactivity of Methyl 6-chloro-3-oxohexanoate, are known to be highly toxic. For instance, chloroacetone is fatal if it comes into contact with the skin or is inhaled.
-
Corrosivity: A related compound, Methyl 6-chloro-6-oxohexanoate, is known to cause severe skin burns and eye damage.[2] It is prudent to assume that Methyl 6-chloro-3-oxohexanoate may have similar corrosive properties.
-
Skin and Eye Irritation: Halogenated organic compounds can cause significant irritation upon contact with the skin and eyes.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
-
Flammability: While not definitively known for this specific compound, many organic esters are flammable.[3][4][5]
Given these potential hazards, a stringent set of safety protocols must be implemented to minimize the risk of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For Methyl 6-chloro-3-oxohexanoate, a comprehensive ensemble of protective gear is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, thicker butyl rubber or Viton™ glove. | Nitrile gloves provide good dexterity and protection against a range of chemicals, while the outer glove offers enhanced resistance to chlorinated solvents.[6] Double-gloving provides an additional layer of protection in case the outer glove is compromised. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional barrier for the entire face. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn over the lab coat. | This combination protects against splashes and potential fire hazards. The apron provides an extra layer of chemical resistance. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when handling the compound outside of a certified chemical fume hood or in case of a spill. | Protects against the inhalation of potentially toxic vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Safe Handling Protocol: A Step-by-Step Operational Plan
A systematic workflow is crucial to ensure safety at every stage of handling Methyl 6-chloro-3-oxohexanoate.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with Methyl 6-chloro-3-oxohexanoate must be conducted in a designated area within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials (such as vermiculite or sand), and appropriate neutralizing agents should be readily available.
3.2. Donning PPE
Follow a strict sequence for putting on PPE to avoid contamination:
-
Don inner nitrile gloves.
-
Don lab coat and apron.
-
Don outer chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles and a face shield.
-
If required, don a respirator.
3.3. Handling the Compound
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared and covered container to minimize the generation of dust.
-
Solutions: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating mantle or oil bath. Do not use an open flame.
-
Storage: Store Methyl 6-chloro-3-oxohexanoate in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
3.4. Doffing PPE
The removal of PPE is a critical step to prevent cross-contamination.
-
Remove the outer gloves first, peeling them off from the cuff to the fingertips and turning them inside out.
-
Remove the face shield and goggles.
-
Remove the lab coat and apron, rolling them away from the body.
-
Remove the inner gloves using the same technique as the outer gloves.
-
Wash hands thoroughly with soap and water.
Safe Handling Workflow Diagram
Caption: Step-by-step workflow for the safe handling of Methyl 6-chloro-3-oxohexanoate.
Emergency Procedures: Spill and Exposure Response
4.1. Minor Spill (Contained within the fume hood)
-
Alert nearby personnel.
-
Wearing full PPE, use an absorbent material to contain and clean up the spill.
-
Place the contaminated absorbent material in a sealed, labeled waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
4.2. Major Spill (Outside of the fume hood)
-
Evacuate the immediate area.
-
Alert your supervisor and emergency response personnel.
-
If safe to do so, close the doors to the laboratory to contain the vapors.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
4.3. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal: A Cradle-to-Grave Responsibility
As a halogenated organic compound, Methyl 6-chloro-3-oxohexanoate waste must be disposed of following strict protocols to prevent environmental contamination.
5.1. Waste Segregation
-
All waste containing Methyl 6-chloro-3-oxohexanoate (including reaction residues, contaminated solvents, and spill cleanup materials) must be collected in a designated, labeled "Halogenated Organic Waste" container.
-
Do not mix halogenated waste with non-halogenated waste.
5.2. Waste Container Management
-
Use a chemically resistant container with a secure, tight-fitting lid.
-
Label the container clearly with "Halogenated Organic Waste" and a list of its contents.
-
Store the waste container in a secondary containment bin in a well-ventilated area, away from heat and ignition sources.
5.3. Final Disposal
-
Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office.
-
Incineration at high temperatures is a common and effective method for the disposal of chlorinated organic residues.[7]
By adhering to these rigorous safety protocols, we can ensure the well-being of our researchers while advancing the frontiers of science. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of a safe and successful research environment.
References
- Dow Chemical Company. (1970). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development, 9(3), 349-351.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). Chloroacetone Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520737, Methyl 6-chloro-6-oxohexanoate. Retrieved from [Link]
Sources
- 1. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-chloro-6-oxohexanoate | C7H11ClO3 | CID 520737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.es [fishersci.es]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. methyl 6-chloro-3-oxohexanoate | CAS#:176089-79-5 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
